(R)-(4-NH2)-Exatecan
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H21N3O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(10R)-19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione |
InChI |
InChI=1S/C23H21N3O4/c1-2-23(29)15-8-18-20-13(9-26(18)21(27)14(15)10-30-22(23)28)11-4-3-5-12-16(24)6-7-17(25-20)19(11)12/h6-8,29H,2-5,9-10,24H2,1H3/t23-/m1/s1 |
Clave InChI |
VMSFUDYSPMXQSY-HSZRJFAPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of (R)-(4-NH2)-Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-NH2)-Exatecan has emerged as a promising, highly potent topoisomerase I inhibitor, primarily utilized as a cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound. Detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows are presented to offer a thorough resource for researchers and professionals in the field of oncology drug development.
Introduction: The Evolution of Topoisomerase I Inhibitors and the Rationale for this compound
The landscape of cancer therapy has been significantly shaped by the advent of topoisomerase I inhibitors. These agents disrupt the function of topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to DNA strand breaks and subsequent cancer cell death.
Exatecan (B1662903) (DX-8951f), a water-soluble analog of camptothecin (B557342), demonstrated superior potency compared to its predecessors, such as topotecan (B1662842) and irinotecan's active metabolite, SN-38.[1] A key advantage of exatecan is its reduced susceptibility to P-glycoprotein-mediated drug resistance.[1] The development of this compound, the R-enantiomer of a 4-amino derivative of exatecan, was driven by the need for highly potent payloads for ADCs.[2][3] The rationale for its development lies in harnessing the potent cytotoxicity of the exatecan scaffold while providing a strategic point for linker attachment in ADCs, thereby enabling targeted delivery to cancer cells and minimizing systemic toxicity.[4][5]
Mechanism of Action: Inhibition of Topoisomerase I
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I. The process involves the stabilization of the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of the single-strand DNA break. This stabilized complex becomes a lethal lesion when encountered by a replication fork, leading to the formation of a double-strand break and the initiation of apoptosis.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry to obtain the desired R-enantiomer. While specific proprietary details of the manufacturing process may vary, the general approach involves the construction of the core camptothecin ring system followed by the introduction of the 4-amino group and subsequent resolution of the enantiomers.
Experimental Protocol: General Synthesis Outline
A convergent synthesis approach is often employed for exatecan and its derivatives. This involves the preparation of two key intermediates that are then coupled to form the core structure.
Preclinical Data
The preclinical evaluation of this compound, both as a free agent and as an ADC payload, has demonstrated its significant anti-tumor potential.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity across a broad range of cancer cell lines. Comparative studies have shown that exatecan is significantly more potent than other clinically used topoisomerase I inhibitors.
Table 1: Comparative In Vitro Cytotoxicity (IC50, nM) of Topoisomerase I Inhibitors
| Cell Line | Cancer Type | Exatecan | SN-38 | Topotecan | LMP400 |
| MOLT-4 | Leukemia | 0.23 | 4.6 | 11.2 | 23.5 |
| CCRF-CEM | Leukemia | 0.18 | 9.8 | 24.5 | 45.1 |
| DMS114 | Small Cell Lung | 0.31 | 6.2 | 15.8 | 33.7 |
| DU145 | Prostate | 0.45 | 8.9 | 21.3 | 41.9 |
| Data adapted from comparative studies of exatecan and other topoisomerase I inhibitors.[6] |
Preclinical Efficacy of this compound-Based ADCs
In preclinical models, ADCs utilizing this compound as a payload have shown robust anti-tumor activity. These ADCs have demonstrated efficacy in various cancer models, including those with low target antigen expression, highlighting the potential of the potent payload.
Key Experimental Protocols
Topoisomerase I Inhibition Assay
Objective: To determine the inhibitory activity of this compound on topoisomerase I-mediated DNA relaxation.
Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors of the enzyme prevent this relaxation, leaving a higher proportion of supercoiled DNA.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose (B213101) gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC50 value of the inhibitor.
In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This compound stands out as a highly potent topoisomerase I inhibitor with significant potential as a payload for antibody-drug conjugates. Its development addresses the need for more effective and targeted cancer therapies, particularly for tumors that are resistant to existing treatments. The preclinical data generated to date are promising, demonstrating superior cytotoxicity and robust anti-tumor efficacy when delivered via an ADC platform.
Future research will likely focus on the clinical translation of this compound-based ADCs. Further optimization of linker technologies and antibody selection will continue to refine the therapeutic window of these next-generation cancer treatments. The continued investigation of this compound and its conjugates holds the promise of delivering more effective and personalized therapies to cancer patients.
References
- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
(R)-(4-NH2)-Exatecan: A Technical Guide to a Potent Topoisomerase I Inhibitor Payload
Introduction
(R)-(4-NH2)-Exatecan is a potent derivative of Exatecan (B1662903), a hexacyclic camptothecin (B557342) analog. It functions as a topoisomerase I inhibitor and has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] Its chemical structure, featuring an amino group at the 4th position of the exatecan core, allows for conjugation to linker molecules, enabling its delivery to specific tumor cells.[1] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available efficacy data, and the experimental protocols used for its evaluation.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | (R)-AZ14170132 | [2] |
| Molecular Formula | C23H21N3O4 | [2][3] |
| Molecular Weight | 403.43 g/mol | [2][3] |
| CAS Number | 2495742-21-5 | [1][3] |
Mechanism of Action: Topoisomerase I Inhibition
Like other camptothecin derivatives, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[5] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.
The mechanism of inhibition can be summarized in the following steps:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I forms a covalent complex with DNA, creating a single-strand nick. This compound then intercalates into this complex.
-
Stabilization of the Cleavage Complex: The binding of this compound prevents the re-ligation of the DNA strand by topoisomerase I. This results in the stabilization of the topoisomerase I-DNA cleavage complex (Top1cc).[5]
-
Induction of DNA Damage: The persistence of these stabilized complexes leads to the accumulation of single-strand DNA breaks. When a replication fork collides with a Top1cc, it results in the formation of a double-strand break, a highly lethal form of DNA damage.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).
References
A Technical Deep Dive: Unraveling the Stereospecific Activity of (4-NH2)-Exatecan Isomers as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exatecan, a potent hexacyclic analog of camptothecin (B557342), has emerged as a formidable warhead for antibody-drug conjugates (ADCs) in oncology. Its derivatives, particularly those with substitutions on the A-ring, are of significant interest for enhancing therapeutic efficacy. This technical guide delves into the comparative activity of the (R) and (S) stereoisomers of (4-NH2)-Exatecan, a key derivative. While public domain literature and patent filings frequently cite the (R)-isomer for ADC development, a direct, quantitative comparison of the biological activities of the (R) and (S) enantiomers remains largely within proprietary knowledge domains. This guide, therefore, synthesizes the available information on Exatecan and its derivatives to provide a comprehensive understanding of their mechanism of action, methods of evaluation, and the implicit importance of stereochemistry in their anticancer effects.
Introduction: The Critical Role of Topoisomerase I in Oncology and the Rise of Exatecan
Topoisomerase I (Top1) is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Due to their high proliferative rate, cancer cells are particularly reliant on Top1 activity, making it a well-established target for anticancer therapies.
Exatecan (DX-8951f) is a water-soluble, semi-synthetic derivative of camptothecin that potently inhibits Top1. Its unique hexacyclic structure enhances the stability of the active lactone E-ring and confers greater potency compared to earlier camptothecin analogs such as topotecan (B1662842) and SN-38, the active metabolite of irinotecan. The introduction of an amino group at the 4-position of the A-ring, yielding (4-NH2)-Exatecan, provides a crucial attachment point for linkers in the construction of ADCs. The stereochemistry at this position, designated as (R) or (S), is anticipated to significantly influence the molecule's interaction with the Top1-DNA complex and, consequently, its cytotoxic potency.
Mechanism of Action: Trapping the Top1-DNA Cleavage Complex
The anticancer activity of Exatecan and its derivatives stems from their ability to stabilize the covalent complex formed between Top1 and DNA. By intercalating into the DNA at the site of the single-strand break, these molecules prevent the religation of the DNA backbone. The collision of a replication fork with this stabilized "cleavage complex" leads to the formation of a permanent, irreversible double-strand DNA break, which triggers downstream signaling pathways culminating in apoptotic cell death.
Figure 1. Mechanism of Topoisomerase I Inhibition by (4-NH2)-Exatecan.
Quantitative Data Presentation
While direct comparative data for the (R) and (S) isomers of (4-NH2)-Exatecan is not publicly available, the following tables summarize the potent in vitro activity of the parent compound, Exatecan, and its derivatives against a range of cancer cell lines. This data serves as a benchmark for the expected high potency of the (4-NH2)-Exatecan isomers.
Table 1: In Vitro Cytotoxicity of Exatecan and Comparators
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Leukemia | ~0.1-0.5 |
| CCRF-CEM | Leukemia | ~0.1-0.5 | |
| DU145 | Prostate | ~0.2-0.8 | |
| DMS114 | Lung | ~0.1-0.6 | |
| SN-38 | MOLT-4 | Leukemia | ~4.0-5.0 |
| CCRF-CEM | Leukemia | ~5.0-6.0 | |
| DU145 | Prostate | ~2.5-3.5 | |
| DMS114 | Lung | ~9.0-10.0 | |
| Topotecan | Various | Various | ~10-100 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple literature sources.
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Assay Type | IC50 (µM) |
| Exatecan | DNA Relaxation Assay | ~2.2 |
| SN-38 | DNA Relaxation Assay | ~6-7 |
| Topotecan | DNA Relaxation Assay | ~20-30 |
Note: Data represents the concentration required to inhibit 50% of the enzyme's catalytic activity.
Experimental Protocols
The evaluation of novel topoisomerase I inhibitors like the (4-NH2)-Exatecan isomers involves a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.
Topoisomerase I DNA Relaxation Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
-
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)
-
Test compounds ((R)- and (S)-(4-NH2)-Exatecan) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (0.8-1.0%) in TBE buffer containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer, supercoiled DNA (final concentration ~10-20 ng/µL), and serial dilutions of the test compounds.
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel and perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Figure 2. Workflow for the Topoisomerase I DNA Relaxation Assay.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to increased cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., NCI-H460, A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well, opaque-walled plates
-
Test compounds ((R)- and (S)-(4-NH2)-Exatecan) dissolved in DMSO
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plates for 72 hours (or another desired time point) at 37°C in a humidified incubator.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Figure 3. Workflow for the In Vitro Cytotoxicity Assay.
Conclusion and Future Directions
Further research, likely to be conducted within the proprietary confines of pharmaceutical development, will be necessary to fully elucidate the structure-activity relationship of the (4-NH2)-Exatecan stereoisomers. Such studies will be instrumental in the rational design of next-generation ADCs with enhanced efficacy and safety profiles. For the broader research community, the development of stereospecific synthetic routes and the eventual publication of comparative biological data will be invaluable for advancing the field of targeted cancer therapeutics.
In Vitro Cytotoxicity of (R)-(4-NH2)-Exatecan: A Technical Guide
(R)-(4-NH2)-Exatecan , also known as (R)-AZ14170132, is a potent derivative of exatecan, a hexacyclic camptothecin (B557342) analogue. As a topoisomerase I inhibitor, it is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, available cytotoxicity data, and relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. The mechanism unfolds as follows:
-
Stabilization of the Topoisomerase I-DNA Cleavage Complex: Topoisomerase I creates transient single-strand breaks in the DNA to allow for relaxation of supercoiling. This compound intercalates into this enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.
-
Induction of DNA Damage: The stabilized complex leads to an accumulation of single-strand breaks. During DNA replication, these are converted into more lethal double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers the DNA damage response (DDR), leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair. If the damage is irreparable, the cell undergoes programmed cell death (apoptosis).
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (ng/mL) |
| P388 | Murine Leukemia | 2.97[1] |
| QG-56 | Human Lung Cancer | 1.38[1] |
Note: The specific enantiomeric form of "(4-NH2)-Exatecan" tested in the above studies was not specified.
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays to determine the IC50 values of topoisomerase I inhibitors like this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (or other test compounds)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at an optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.
-
-
Reagent Addition and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining in vitro cytotoxicity (IC50).
References
An In-depth Technical Guide on the Target Binding Affinity of (R)-(4-NH2)-Exatecan
(R)-(4-NH2)-Exatecan, an analogue of the potent topoisomerase I inhibitor exatecan (B1662903), is a key component in the development of targeted cancer therapies, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy is rooted in its high binding affinity for its molecular target, DNA topoisomerase I (TOP1). This guide provides a detailed overview of its target engagement, mechanism of action, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for resolving DNA supercoiling during replication and transcription.[1][2] Like other camptothecin (B557342) derivatives, its mechanism is not to block the enzyme's initial DNA cleavage activity but to stabilize the transient covalent complex formed between TOP1 and the cleaved DNA strand (known as the TOP1 cleavage complex or TOP1cc).[3][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1][5] When the cellular DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into highly cytotoxic double-strand breaks, triggering the DNA damage response and ultimately leading to apoptotic cell death.[4][6]
Target Binding Affinity and Potency
While specific binding affinity constants such as the inhibition constant (Ki) for this compound are not widely available in public literature, the potency of its parent compound, exatecan, and the racemic mixture of (4-NH2)-Exatecan, provide strong evidence of its high affinity for TOP1. Exatecan is noted for being a more potent TOP1 inhibitor than other clinical derivatives like topotecan (B1662842) and SN-38.[4][7]
Quantitative Data on Exatecan and its Derivatives
The following tables summarize the available quantitative data on the inhibitory and cytotoxic potency of exatecan and its amino-substituted analogue. This data is crucial for researchers in drug development to compare the efficacy of these compounds.
| Compound | Assay Type | Target | IC50 Value | Reference |
| Exatecan (DX-8951f) | Enzymatic Assay | DNA Topoisomerase I | 2.2 µM (0.975 µg/mL) | [8][9] |
| (4-NH2)-Exatecan | Cytotoxicity Assay | P388 (murine leukemia) cells | 2.97 ng/mL | [10] |
| (4-NH2)-Exatecan | Cytotoxicity Assay | QG-56 (human lung cancer) cells | 1.38 ng/mL | [10] |
Table 1: In vitro potency of Exatecan and (4-NH2)-Exatecan.
Signaling Pathway and Cellular Consequences
The inhibition of TOP1 by this compound initiates a cascade of cellular events culminating in apoptosis. The following diagram illustrates this critical signaling pathway.
Caption: Mechanism of Topoisomerase I inhibition by this compound.
Experimental Protocols
Accurate assessment of the binding affinity and functional consequences of TOP1 inhibitors is critical. Below are detailed methodologies for key experiments.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This biochemical assay measures the ability of a compound to inhibit the catalytic activity of TOP1.
-
Principle: TOP1 relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state.
-
Materials:
-
Purified human TOP1 enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound or other test compounds
-
Reaction stop solution (e.g., containing SDS and proteinase K)
-
Agarose (B213101) gel, electrophoresis buffer, and DNA intercalating dye (e.g., SYBR Green or ethidium (B1194527) bromide).[11]
-
-
Procedure:
-
Incubate varying concentrations of the test compound with supercoiled plasmid DNA and human TOP1 in the assay buffer.
-
Initiate the reaction and incubate at 37°C for approximately 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Separate the supercoiled and relaxed DNA topoisomers using agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.[11]
-
The following diagram outlines the workflow for this assay.
Caption: Experimental workflow for determining TOP1 inhibition.
In Vitro Cytotoxicity Assay
This cell-based assay determines the concentration of a compound required to kill 50% of a cancer cell population (IC50).
-
Principle: The viability of cancer cells is measured after exposure to a range of concentrations of the test compound.
-
Materials:
-
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to untreated control cells and plot the dose-response curve.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[6]
-
Conclusion
This compound is a highly potent derivative of exatecan that targets DNA topoisomerase I. Its mechanism of action, involving the stabilization of the TOP1-DNA cleavage complex, leads to catastrophic DNA damage and apoptosis in cancer cells. The high potency demonstrated by its parent compounds underscores its potential as a powerful cytotoxic payload for ADCs. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize the binding affinity and efficacy of this and similar next-generation anticancer agents.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Pharmacological Profile of (R)-(4-NH2)-Exatecan: A Technical Guide
(R)-(4-NH2)-Exatecan is a potent derivative of exatecan (B1662903), a hexacyclic camptothecin (B557342) analogue. As a topoisomerase I inhibitor, it represents a promising avenue in oncology, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.
Core Pharmacological Attributes
This compound is the R-enantiomer of (4-NH2)-Exatecan and is primarily utilized as a payload in the synthesis of ADCs.[1][2] Its cytotoxic activity stems from the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.
Mechanism of Action
This compound exerts its anticancer effects by stabilizing the covalent complex between topoisomerase I and DNA. This ternary complex, known as the cleavage complex, prevents the re-ligation of the single-strand breaks induced by the enzyme to relieve torsional stress during DNA replication. The persistence of these breaks leads to the formation of double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[3]
Quantitative Pharmacological Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro cytotoxicity of the closely related (4-NH2)-Exatecan and the pharmacokinetic parameters of the parent compound, exatecan mesylate, which provide a valuable reference.
Table 1: In Vitro Cytotoxicity of (4-NH2)-Exatecan
| Cell Line | Cancer Type | IC50 (ng/mL) |
| P388 | Murine Leukemia | 2.97 |
| QG-56 | Human Lung Cancer | 1.38 |
Data sourced from MedChemExpress. It is important to note that these values are for the racemic mixture and not the specific (R)-enantiomer.[4]
Table 2: Pharmacokinetic Parameters of Exatecan Mesylate in Humans
| Parameter | Value |
| Mean Clearance | 2.28 L/h/m² |
| Volume of Distribution | 18.2 L/m² |
| Mean Elimination Half-life | 7.9 h |
Pharmacokinetic data from a Phase II study of exatecan mesylate in patients with advanced non-small cell lung cancer. This data provides an estimation of the pharmacokinetic behavior of exatecan derivatives.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of exatecan and its derivatives.
Topoisomerase I Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of topoisomerase I.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM DTT)
-
This compound
-
DNA intercalating dye (e.g., ethidium (B1194527) bromide)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
A reaction mixture is prepared containing supercoiled plasmid DNA and varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of purified human topoisomerase I.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA is separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye and visualized under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the relaxed form would be prevalent in the absence of an inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., P388, QG-56)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of this compound, leading to apoptosis.
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The diagram below outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining in vitro cytotoxicity.
Conclusion
This compound is a potent topoisomerase I inhibitor with significant potential as a cytotoxic payload in antibody-drug conjugates. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavage complex, leads to cancer cell death. While further studies are needed to fully elucidate the specific pharmacological profile of the (R)-enantiomer, the data from its parent compounds and derivatives underscore its promise in the development of novel cancer therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation topoisomerase I inhibitors.
References
Methodological & Application
Application Notes and Protocols for (R)-(4-NH2)-Exatecan in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-NH2)-Exatecan is a potent derivative of the topoisomerase I inhibitor, exatecan (B1662903).[1][2] Its chemical structure features a primary amine group that serves as a versatile attachment point for linkers, enabling its conjugation to monoclonal antibodies (mAbs) to form Antibody-Drug Conjugates (ADCs).[3][4] ADCs are a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents like exatecan to cancer cells, thereby enhancing the therapeutic window by minimizing systemic toxicity.[5] This document provides a detailed overview of the protocols for the conjugation of this compound to a monoclonal antibody, methods for the characterization of the resulting ADC, and protocols for evaluating its efficacy.
Mechanism of Action
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[5] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[5] This leads to an accumulation of DNA damage, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells. The targeted delivery of exatecan via an ADC aims to concentrate this potent cytotoxic activity at the tumor site.
Below is a diagram illustrating the mechanism of action of an this compound-based ADC.
Experimental Protocols
The following protocols outline a general procedure for the synthesis, purification, and characterization of an this compound ADC. These protocols are based on established methods for ADC development and may require optimization for specific antibodies and linker-drug combinations.
Protocol 1: Synthesis of a Maleimide-Activated Linker-(R)-(4-NH2)-Exatecan Conjugate
This protocol describes the synthesis of a drug-linker conjugate where a maleimide-functionalized linker is attached to the 4-amino group of this compound. A common cleavable linker used in ADCs is based on a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl alcohol (PAB) self-immolative spacer.
Materials:
-
This compound
-
Maleimidocaproyl-Val-Cit-PAB-p-nitrophenyl carbonate (MC-VC-PAB-PNP)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of MC-VC-PAB-PNP linker to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, purify the drug-linker conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the maleimide-activated linker-(R)-(4-NH2)-Exatecan conjugate.
-
Confirm the identity and purity of the product by HPLC and Mass Spectrometry.
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via cysteine residues. This is achieved by reducing the interchain disulfide bonds of the antibody to generate free thiols, which then react with the maleimide (B117702) group of the drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-(R)-(4-NH2)-Exatecan
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-(R)-(4-NH2)-Exatecan in DMSO to create a stock solution.
-
Add a 5-8 molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the ADC solution using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution.
-
Confirm the integrity of the ADC by SDS-PAGE and Mass Spectrometry.
-
The following diagram illustrates the general workflow for the conjugation process.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for assessing the potency of the this compound ADC on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Unconjugated antibody (control)
-
Free this compound (control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the diluted compounds and incubate for 72-120 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for Exatecan-based ADCs from various studies. Note that these data are for different Exatecan derivatives and linkers, and serve as an illustration of the expected performance.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Cell Line | Target | IC50 (nM) | Reference |
| Trastuzumab-Exatecan | SK-BR-3 | HER2 | ~0.05 | [1] |
| Trastuzumab-Exatecan | NCI-N87 | HER2 | ~0.17 | [1] |
| IgG(8)-EXA | SK-BR-3 | HER2 | 0.28 | [6] |
| Mb(4)-EXA | SK-BR-3 | HER2 | 0.81 | [6] |
Table 2: Physicochemical Properties of Exatecan-Based ADCs
| ADC Construct | Average DAR | Aggregation (%) | Reference |
| Tra-Exa-PSAR10 | 8 | < 2% | [1] |
| IgG(8)-EXA | ~8 | Not reported | [6] |
| ADC with Exatecan derivative | Not specified | up to 26% | [7] |
Table 3: In Vivo Efficacy of Exatecan-Based ADCs
| ADC Construct | Xenograft Model | Dose | Outcome | Reference |
| Tra-Exa-PSAR10 | NCI-N87 | 1 mg/kg | Strong anti-tumor activity | [1][7] |
| IgG(8)-EXA | BT-474 | 10 mg/kg | Significant tumor regression | [6] |
| T-moiety-Exatecan ADC | Patient-derived | Not specified | Durable anti-tumor activity | [8] |
Conclusion
This compound is a promising payload for the development of next-generation ADCs. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working with this potent topoisomerase I inhibitor. The versatility of the 4-amino group for linker attachment allows for the exploration of various conjugation strategies to optimize ADC stability, efficacy, and safety. Further research and development of ADCs based on this compound have the potential to offer new therapeutic options for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (4-NH2)-Exatecan, 2495742-21-5 | BroadPharm [broadpharm.com]
- 7. WO2022058395A1 - Conjugués anticorps-exatecan - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Site-Specific Conjugation of (R)-(4-NH2)-Exatecan to Antibodies
Introduction
Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, has emerged as a clinically significant payload for ADCs due to its high cytotoxicity and its ability to induce a strong "bystander effect," killing neighboring antigen-negative tumor cells.[2][3] The (R)-(4-NH2)-Exatecan derivative provides a primary amine handle for the stable attachment of linkers, facilitating its incorporation into ADC constructs.[4][5]
To overcome the challenges associated with heterogeneous ADCs produced by traditional conjugation methods, such as inconsistent Drug-to-Antibody Ratios (DAR) and suboptimal pharmacokinetics, site-specific conjugation techniques are employed.[1][6] These methods generate homogeneous ADCs with a precisely controlled DAR and defined attachment sites, leading to an improved therapeutic window, stability, and safety profile.[1][6]
This document provides detailed application notes and protocols for the site-specific conjugation of this compound to antibodies, primarily focusing on the cysteine-engineering approach. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations to guide researchers in the development of novel Exatecan-based ADCs.
Data Presentation: Performance of Exatecan-Based ADCs
The following tables summarize key quantitative data from various studies to allow for a direct comparison of the performance of different Exatecan-based ADCs.
Table 1: Comparative In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Target Cell Line | HER2 Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| IgG(8)-EXA (DAR ~8) | SK-BR-3 | Positive | 0.41 ± 0.05 | [7] |
| Mb(4)-EXA (DAR ~4) | SK-BR-3 | Positive | 9.36 ± 0.62 | [7] |
| Db(4)-EXA (DAR ~4) | SK-BR-3 | Positive | 14.69 ± 6.57 | [7] |
| Trastuzumab-DXd (T-DXd) | SK-BR-3 | Positive | 0.04 ± 0.01 | [7] |
| IgG(8)-EXA (DAR ~8) | MDA-MB-468 | Negative | > 30 | [7] |
| Free Exatecan | SK-BR-3 | Positive | ~0.4 | [7] |
| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar |[7] |
Table 2: Physicochemical Properties of Exatecan-Based ADCs
| ADC Construct | Average DAR | Monomer Percentage (%) | Aggregation Issues | Reference |
|---|---|---|---|---|
| IgG(8)-EXA | ~8 | > 97% | No obvious aggregation | [7] |
| Mb(4)-EXA | ~4 | > 97% | No obvious aggregation | [7] |
| Db(4)-EXA | ~4 | > 97% | No obvious aggregation | [7] |
| Trastuzumab-DXd (T-DXd) | ~8 | 90.3% | Not specified |[7] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the site-specific synthesis and characterization of this compound ADCs. The protocol focuses on conjugation to engineered cysteine residues.
Protocol 1: Synthesis of Maleimide-Functionalized Exatecan-Linker
This protocol describes a general method for synthesizing a cleavable linker-payload construct, for example, using a valine-citrulline (VC) dipeptide linker, which is sensitive to lysosomal proteases like Cathepsin B.[2][8]
Materials:
-
This compound[4]
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
6-Maleimidocaproic acid
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
-
Coupling agents: HBTU, HOBt, DIPEA
-
Purification: Reverse-phase HPLC system
Procedure:
-
Peptide-PABC Synthesis: Synthesize the Val-Cit-PAB (p-aminobenzyl alcohol) peptide using standard solid-phase or solution-phase peptide synthesis methods.[2]
-
Conjugation to this compound: React the activated C-terminus of the peptide (e.g., as a PAB-PNP carbonate) with the primary amine of this compound in an appropriate solvent like DMF in the presence of a coupling agent.[2] This forms a carbamate (B1207046) linkage.
-
Maleimide (B117702) Functionalization: Condense 6-maleimidocaproic acid to the N-terminus of the Val-Cit peptide after Fmoc group removal.
-
Purification: Purify the final maleimide-functionalized Exatecan-linker construct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[2]
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol details the steps for the selective reduction of engineered cysteines on a monoclonal antibody (mAb) and subsequent conjugation to the maleimide-functionalized Exatecan-linker.[1]
Materials:
-
Antibody: Cysteine-engineered mAb (e.g., with two engineered cysteines for a target DAR of 2) at 5-10 mg/mL.
-
Payload-Linker: Maleimide-functionalized this compound linker, dissolved in DMSO.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Quenching Reagent: N-acetylcysteine (NAC) solution (100 mM in water).
-
Buffers: Degassed PBS (pH 7.4) for reaction; appropriate purification buffer (e.g., Histidine-based).
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Procedure:
-
Antibody Preparation & Reduction: a. Determine the concentration of the cysteine-engineered mAb solution using a UV-Vis spectrophotometer at 280 nm.[1] b. Add a 5-10 molar excess of TCEP solution to the mAb solution. The exact ratio should be optimized for each specific antibody to ensure selective reduction of engineered cysteines without affecting native interchain disulfide bonds.[1] c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[1]
-
Conjugation Reaction: a. Warm the Exatecan-linker-maleimide solution to room temperature. b. Add a 1.5 to 2.0 molar excess of the Exatecan-linker-maleimide (per engineered cysteine) to the reduced antibody solution.[1] For an mAb with two engineered cysteines, this corresponds to a 3-4 molar excess relative to the antibody. c. Incubate the reaction at room temperature (~22°C) for 1-2 hours with gentle mixing, protected from light.[1]
-
Quenching: a. To stop the reaction and cap any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine (relative to the initial amount of Exatecan-linker-maleimide).[1] b. Incubate for 20-30 minutes at room temperature with gentle mixing.[1]
-
Purification: a. Purify the ADC to remove unreacted payload-linker, quenching reagent, and other impurities.[1] b. For larger scales, a Tangential Flow Filtration (TFF) system is recommended. Perform diafiltration against the purification buffer until the unbound payload is removed.[1] c. For smaller scales, Size Exclusion Chromatography (SEC) can be used effectively.[1]
Protocol 3: ADC Characterization
Objective: To determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation level of the purified ADC.
1. DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC): [9]
-
System: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure: Elute the ADC using a decreasing salt gradient. Different DAR species (DAR 0, DAR 2, etc.) will separate based on hydrophobicity.
-
Analysis: Calculate the average DAR by integrating the peak areas corresponding to each DAR species.[9]
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC): [9]
-
System: HPLC system with an SEC column suitable for monoclonal antibodies.
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Procedure: Inject the ADC sample and monitor elution at 280 nm.
-
Analysis: The main peak corresponds to the ADC monomer. Peaks eluting earlier represent high molecular weight species (aggregates). Calculate the percentage of aggregation by comparing the area of aggregate peaks to the total area of all peaks.[9]
3. In Vitro Cytotoxicity Assay (MTT Assay): [2]
-
Materials: Target (antigen-positive) and non-target (antigen-negative) cancer cell lines, 96-well plates, cell culture medium, Exatecan-ADC, control ADC, and MTT reagent.
-
Procedure: a. Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[2] b. ADC Treatment: Add serial dilutions of the Exatecan-ADC and controls to the wells and incubate for 72-120 hours.[10] c. Cell Viability: Add MTT solution, incubate, and then add a solubilization solution. Measure the absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[10]
Visualizations
Diagram 1: Exatecan ADC Synthesis Workflow
Caption: Workflow for site-specific Exatecan ADC preparation and characterization.
Diagram 2: Mechanism of Action of Exatecan ADCs
Caption: Mechanism of action of a cleavable Exatecan ADC in a target cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-(4-NH2)-Exatecan in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor, in preclinical HER2-positive cancer models.[1][2] As a derivative of exatecan (B1662903), this compound is primarily utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experiments.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to receptor overexpression and aggressive tumor growth.[1] While HER2-targeted therapies have significantly improved patient outcomes, the development of novel therapeutic strategies remains crucial.[1] this compound, when conjugated to a HER2-targeting antibody such as trastuzumab, offers a promising approach for the selective delivery of a potent cytotoxic agent to HER2-expressing tumor cells.[3]
Mechanism of Action
The therapeutic strategy involves an anti-HER2 antibody that binds to the HER2 receptor on the surface of cancer cells. This binding triggers the internalization of the ADC through receptor-mediated endocytosis. Once inside the cell, the linker connecting the antibody to the this compound payload is cleaved by lysosomal enzymes.[3] The released this compound then inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[4] This inhibition leads to DNA strand breaks, ultimately inducing apoptosis and cell death.[5]
Data Presentation
The following tables summarize the in vitro cytotoxicity of various exatecan-based ADCs in HER2-positive and HER2-negative breast cancer cell lines. The data highlights the potent and selective activity of these conjugates against cells overexpressing HER2.
Table 1: In Vitro Cytotoxicity of Exatecan-Based Immunoconjugates
| Compound/ADC Format | Target | Drug-to-Antibody Ratio (DAR) | SK-BR-3 (HER2-positive) IC50 (nM) | MDA-MB-468 (HER2-negative) IC50 (nM) | Reference |
| Free Exatecan | Topoisomerase I | N/A | Subnanomolar | Subnanomolar | [1] |
| IgG(8)-EXA | HER2 | 8 | 0.41 ± 0.05 | > 30 | [1] |
| Mb(4)-EXA | HER2 | 4 | 1.15 ± 0.22 | > 30 | [1] |
| Irrelevant Conjugate | N/A | N/A | > 30 | > 30 | [1] |
Table 2: In Vitro Cytotoxicity of other Anti-HER2 ADCs
| Cell Line | HER2 Status | ADC | IC50 (nM) | Reference |
| SK-BR-3 | Positive | ZHER2:2891-Fc-MMAE | 0.134 | [6] |
| MDA-MB-453 | Positive | ZHER2:2891-Fc-MMAE | 1.9 | [6] |
| T-47-D | Positive (lower expression) | ZHER2:2891-Fc-MMAE | 45.7 | [6] |
| MDA-MB-231 | Negative | ZHER2:2891-Fc-MMAE | 98.2 | [6] |
| HCC-1954 | Positive | Anti-HER2 ADC | Potent, dose-dependent | [7] |
| NCI-N87 | Positive | Anti-HER2 ADC | Potent, dose-dependent | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound ADCs using a cell viability assay.
Materials:
-
HER2-positive (e.g., SK-BR-3, HCC-1954, NCI-N87) and HER2-negative (e.g., MDA-MB-468) cancer cell lines[1][7]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
Unconjugated anti-HER2 antibody
-
Free this compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS/XTT reagent)[1][8]
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free drug in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells containing medium only.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Topoisomerase I Activity Assay
This protocol is for assessing the inhibitory effect of this compound on topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)[9]
-
Human Topoisomerase I enzyme[9]
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[10]
-
This compound
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mix containing:
-
10x Topoisomerase I Assay Buffer (2 µL)
-
Supercoiled DNA (e.g., 0.25 µg)[10]
-
This compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
-
Enzyme Addition:
-
Add 2 µL of diluted Topoisomerase I enzyme to the reaction mix.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.[10]
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[10]
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Run the gel at 1-2.5 V/cm until the dye front reaches the end.[10]
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain in water for 10-30 minutes.
-
Visualize the DNA bands under UV illumination. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
Protocol 3: HER2-Positive Breast Cancer Xenograft Model
This protocol describes an in vivo study to evaluate the antitumor efficacy of this compound ADCs.
Materials:
-
HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3)[11]
-
Female immunodeficient mice (e.g., BALB/c nude)[12]
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest HER2-positive cancer cells and resuspend them in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[12]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the this compound ADC (e.g., via intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the antitumor effect.
-
Analyze statistical significance between the treatment and control groups.
-
Conclusion
This compound, when incorporated into HER2-targeting ADCs, demonstrates significant and selective antitumor activity in preclinical models of HER2-positive cancer. The provided protocols offer a framework for the evaluation of such novel therapeutic agents. The potent cytotoxicity against HER2-overexpressing cells, coupled with the targeted delivery approach, underscores the therapeutic potential of this strategy in the treatment of HER2-positive malignancies. Further preclinical development of these promising conjugates is warranted.[1][4]
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. inspiralis.com [inspiralis.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application of (R)-(4-NH2)-Exatecan in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-NH2)-Exatecan is a potent derivative of Exatecan, a topoisomerase I inhibitor.[1][2][3] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a key target in oncology research.[4] By inhibiting this enzyme, this compound induces DNA damage and subsequent cell death in rapidly dividing cancer cells.[4][5] This compound is of particular interest as a payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][2][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in preclinical xenograft models, a crucial step in evaluating its in vivo efficacy and translational potential.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I (Top1) and DNA.[5] This action prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication, leading to the accumulation of DNA damage and the activation of apoptotic pathways.
Caption: Mechanism of this compound as a Topoisomerase I inhibitor.
Quantitative Data from Xenograft Studies
While specific data for unconjugated this compound is limited in publicly available literature, numerous studies have demonstrated the potent anti-tumor activity of Exatecan derivatives and conjugates in various xenograft models. This data provides a strong rationale for the evaluation of this compound in similar preclinical settings.
| Compound/Conjugate | Cancer Model | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| PEG-Exatecan | Breast Cancer (BRCA1-deficient) | MX-1 | Single 10 µmol/kg dose | Complete tumor growth suppression for over 40 days. | [6] |
| Trastuzumab-LP5 DAR8 (Exatecan ADC) | Gastric Cancer | NCI-N87 | 0.25, 0.5, 1, or 2 mg/kg, single dose | Superior in vivo efficacy compared to Enhertu across all dose levels. | [7] |
| IgG(8)-EXA (Exatecan ADC) | Breast Cancer (HER2-Positive) | BT-474 | Single 10 mg/kg dose | Significant tumor regression. | [8] |
| Mb(4)-EXA (Exatecan conjugate) | Breast Cancer (HER2-Positive) | BT-474 | Four doses of 5.36 mg/kg | Potent anti-tumor activity. | [8] |
| CBX-12 (pH-sensitive peptide-Exatecan conjugate) | Multiple Human Tumors | Various Xenograft Models | As little as four doses | Complete suppression of tumor growth with minimal toxicity. | [9] |
| Tra-Exa-PSAR10 (Exatecan ADC) | Gastric Cancer | NCI-N87 | 1 mg/kg | Outperformed the FDA-approved ADC DS-8201a (Enhertu). | [10] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the in vivo efficacy of this compound.
Experimental Workflow
Caption: General experimental workflow for a xenograft study.
Protocol 1: Establishment of Subcutaneous Xenograft Models
-
Cell Culture:
-
Culture human cancer cell lines (e.g., NCI-N87 for gastric cancer, BT-474 for breast cancer) in their recommended complete medium until they reach 80-90% confluency.
-
Harvest cells using trypsinization and wash the cell pellet with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability (should be >90%).
-
Resuspend the cells to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
-
Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., female CB17-SCID or BALB/c nude mice), typically 6-8 weeks old. Allow for a minimum of one week of acclimatization.
-
Anesthetize the mice prior to injection.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the mean tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Drug Preparation and Administration
-
Preparation of this compound Formulation:
-
For a stock solution, dissolve this compound in a suitable solvent like DMSO.
-
For in vivo administration, a common vehicle formulation is a suspension in a mixture of solvents. For example, a working solution can be prepared by diluting the DMSO stock solution in a vehicle containing PEG300, Tween-80, and saline. A typical formulation might consist of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[3] The final concentration should be adjusted based on the desired dosage and injection volume.
-
-
Administration:
-
Administer the prepared this compound formulation to the treatment groups via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The control group should receive the vehicle only.
-
The dosing schedule will depend on the study design and can range from a single dose to multiple doses administered over a specific period.
-
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Monitoring:
-
Continue to measure tumor volume and body weight of each mouse 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint Criteria:
-
The study endpoint may be defined by a specific tumor volume limit (e.g., 2000 mm³), a predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± standard error of the mean (SEM) over time for each group.
-
Primary efficacy endpoints often include Tumor Growth Inhibition (TGI), which can be calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and control groups.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined in this document provide a comprehensive framework for conducting robust in vivo xenograft studies to evaluate its efficacy. The data from studies on related Exatecan conjugates strongly support the potential of this compound as a valuable therapeutic, both as a standalone agent and as a component of targeted therapies like ADCs. Careful experimental design and execution are paramount to obtaining reliable and translatable preclinical data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-(4-NH2)-Exatecan Linker Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemistry, application, and experimental protocols for the use of (R)-(4-NH2)-Exatecan as a potent payload in Antibody-Drug Conjugates (ADCs). This document is intended to guide researchers in the design, synthesis, and evaluation of novel exatecan-based ADCs for targeted cancer therapy.
Introduction
This compound is a derivative of exatecan (B1662903), a highly potent topoisomerase I inhibitor.[1][2][3] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[4] The introduction of an amino group at the 4th position of the exatecan molecule provides a convenient handle for the attachment of linkers, facilitating its conjugation to monoclonal antibodies.[5]
The high potency and demonstrated "bystander effect" of exatecan make it an attractive payload for ADCs.[4] The bystander effect allows the released payload to diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[4] However, the inherent hydrophobicity of exatecan presents a significant challenge in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[4] To address this, innovative linker technologies incorporating hydrophilic spacers have been developed to enhance solubility and stability.[4][6][7]
Linker Chemistry for this compound ADCs
The linker component of an ADC is critical for its therapeutic success, ensuring stability in circulation and enabling efficient drug release at the tumor site. For this compound, various linker strategies have been employed, often featuring a combination of a cleavable moiety, a self-immolative spacer, and a hydrophilic component.
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells. Common cleavable sequences for exatecan-based ADCs include:
-
Peptide-based linkers: Sequences like Valine-Citulline (Val-Cit) or Glycine-Glycine-Phenylalanine-Glycine (GGFG) are susceptible to cleavage by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[8][9]
-
Glucuronide linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[7]
Self-Immolative Spacers: Following the cleavage of the primary linker, a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), undergoes spontaneous electronic cascade elimination to release the unmodified this compound payload.[10]
Hydrophilic Moieties: To counteract the hydrophobicity of exatecan, hydrophilic spacers are often incorporated into the linker design. These include:
-
Polyethylene glycol (PEG): PEG chains of varying lengths can improve the solubility and pharmacokinetic profile of the ADC.[6]
-
Polysarcosine (PSAR): Polysarcosine has been shown to be an effective hydrophilic masking entity, enabling the generation of highly conjugated exatecan-based ADCs with excellent physicochemical properties.[7][11]
Conjugation Chemistry: The most common method for attaching the linker-payload to the antibody is through thiol-maleimide chemistry. This involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with a maleimide (B117702) group on the linker.[4][8]
Data Presentation
The following tables summarize key quantitative data from preclinical studies of various exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs
| Cell Line | HER2 Expression | ADC | IC50 (nM) | Reference |
| SKBR-3 | High | Tra-Exa-PSAR10 | 0.18 ± 0.04 | [8] |
| NCI-N87 | High | Tra-Exa-PSAR10 | 0.20 ± 0.05 | [8] |
| MDA-MB-453 | Medium | Tra-Exa-PSAR10 | 0.20 ± 0.10 | [8] |
| BT-474 | Medium | Tra-Exa-PSAR10 | 0.9 ± 0.4 | [8] |
| MDA-MB-361 | Low | Tra-Exa-PSAR10 | 2.0 ± 0.8 | [8] |
| MCF-7 | Negative | Tra-Exa-PSAR10 | > 10 | [8] |
| SK-BR-3 | High | IgG(8)-EXA | 0.41 ± 0.05 | [10] |
| SK-BR-3 | High | Mb(4)-EXA | 14.69 ± 6.57 | [10] |
| MDA-MB-468 | Negative | IgG(8)-EXA | > 30 | [10] |
| MDA-MB-468 | Negative | Mb(4)-EXA | > 30 | [10] |
Table 2: Physicochemical Characterization of Exatecan-Based ADCs
| ADC | Drug-to-Antibody Ratio (DAR) | Monomer Content (%) | Reference |
| IgG(8)-EXA | 8 | >95 | [9][10] |
| Mb(4)-EXA | 4 | >95 | [9][10] |
| Db(4)-EXA | 4 | >95 | [9][10] |
| Trastuzumab-LP5 | 8 | High | [12] |
| OBI-992 | 4.0 | Not Specified | [13] |
| Dato-DXd | 4.1 | Not Specified | [13] |
Experimental Protocols
The following are generalized protocols for the synthesis of an this compound-linker and its conjugation to an antibody. Researchers should optimize these protocols for their specific linker and antibody.
Protocol 1: Synthesis of an this compound-Linker Construct
This protocol describes a general workflow for synthesizing a drug-linker construct containing a cleavable peptide, a self-immolative spacer, and a maleimide group for antibody conjugation.
Materials:
-
This compound[1]
-
Fmoc-protected amino acids (e.g., Fmoc-Val-Cit-OH)
-
p-aminobenzyl alcohol (PABC)
-
Maleimidocaproic acid (MC)
-
Coupling agents (e.g., HATU, HOBt, DCC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
LC-MS and NMR for characterization
Methodology:
-
Peptide Synthesis: Synthesize the cleavable peptide sequence (e.g., Val-Cit) using standard solid-phase or solution-phase peptide synthesis methods.[4]
-
Linker Assembly:
-
Couple the C-terminus of the synthesized peptide to the PABC spacer.
-
Couple the maleimidocaproic acid to the N-terminus of the peptide.
-
-
Activation of the Linker: Activate the hydroxyl group of the PABC moiety to create a reactive carbonate.
-
Conjugation to this compound: React the activated linker with the primary amine of this compound in an anhydrous solvent like DMF in the presence of a base.[8]
-
Purification: Purify the final drug-linker construct using reverse-phase HPLC.[4]
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[4]
Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of the maleimide-functionalized this compound-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound-linker with a maleimide group
-
N-acetylcysteine (NAC)
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis spectrophotometer
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP (e.g., 2-3 equivalents). Incubate at 37°C for 1-2 hours.[8][13]
-
Drug-Linker Conjugation: Add the maleimide-functionalized this compound-linker (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours or overnight at 4°C.[4][13]
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.[8]
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).[8]
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
This compound ADC and control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Drug Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free this compound-linker. Add the dilutions to the cells.[8]
-
Incubation: Incubate the plates for 72-120 hours at 37°C.[8]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[8]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.[8]
Visualizations
The following diagrams illustrate key concepts in this compound ADC chemistry and mechanism of action.
Caption: General structure of an this compound ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Mechanism of action of this compound ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4-NH2)-Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 3. (4-NH2)-Exatecan, 2495742-21-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Uptake with (R)-(4-NH2)-Exatecan Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy of an ADC is critically dependent on its successful binding to a target antigen on the cancer cell surface, followed by internalization and the subsequent release of its cytotoxic payload. (R)-(4-NH2)-Exatecan is a potent derivative of exatecan (B1662903), a topoisomerase I inhibitor, increasingly utilized as a payload in novel ADCs due to its high cytotoxicity and ability to overcome certain drug resistance mechanisms.[1][2]
This document provides detailed application notes and experimental protocols for the quantitative analysis of ADC uptake using flow cytometry, with a specific focus on ADCs incorporating the this compound payload.
Mechanism of Action
The therapeutic action of an ADC armed with this compound is a multi-step process. Initially, the ADC's monoclonal antibody component specifically binds to a target antigen expressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[3] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved. Once liberated, the payload can diffuse into the nucleus, where it inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[1]
Data Presentation
The following tables summarize representative quantitative data for the analysis of an ADC containing an exatecan derivative payload. These values are compiled from published studies and serve as a reference for expected outcomes in flow cytometry and cytotoxicity assays.
Table 1: In Vitro Cytotoxicity of an Exatecan-Based ADC
| Cell Line | Target Antigen | ADC IC50 (nM) | Free Exatecan IC50 (nM) |
| SK-BR-3 (High Target Expression) | HER2 | 0.41 ± 0.05 | ~0.1 |
| MDA-MB-468 (Low/No Target Expression) | HER2 | > 30 | ~0.1 |
| Data is representative and compiled from studies on HER2-targeted exatecan-based ADCs.[4] |
Table 2: Flow Cytometry Analysis of ADC Internalization
| Cell Line | Time Point | Mean Fluorescence Intensity (MFI) | % Internalization |
| Target-Positive Cells | 0 hr | 1500 | 0% |
| 4 hr | 4500 | 67% | |
| 24 hr | 8000 | 81% | |
| Target-Negative Cells | 24 hr | 200 | - |
| This table presents hypothetical but realistic data for a time-course internalization study. The % internalization can be calculated as: (1 - (MFI at time 0 / MFI at time x)) * 100.[5] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of ADC Binding
This protocol details the steps to quantify the binding of an ADC containing a fluorescently labeled this compound payload to target cells.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled ADC with this compound payload
-
Isotype control ADC (fluorescently labeled)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target-positive and target-negative cells to mid-log phase.
-
Harvest cells using a non-enzymatic cell dissociation solution if adherent.
-
Wash cells twice with cold PBS and resuspend in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the fluorescently labeled ADC and the isotype control ADC in FACS buffer.
-
Add 50 µL of the diluted ADC or isotype control to the respective wells.
-
Incubate on ice for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between each wash.
-
-
Data Acquisition:
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Acquire data for each sample, collecting at least 10,000 events for the live, single-cell population.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained samples to correct for non-specific binding.
-
Protocol 2: Time-Course Analysis of ADC Internalization
This protocol measures the rate of ADC uptake by cancer cells over time.
Materials:
-
Same as Protocol 1
-
Trypan Blue or another quenching agent for surface fluorescence (optional)
Procedure:
-
Cell Preparation and Staining:
-
Follow steps 1 and 2 from Protocol 1 to prepare and stain the cells with the fluorescently labeled ADC at a single, saturating concentration.
-
-
Internalization Time-Course:
-
After the initial incubation on ice (time 0), transfer the plate to a 37°C incubator to allow for internalization.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove the plate from the incubator and immediately place it on ice to stop the internalization process.
-
-
Quenching (Optional):
-
To differentiate between surface-bound and internalized ADC, you can add a quenching agent like Trypan Blue to a parallel set of samples just before flow cytometry analysis. The quencher will reduce the fluorescence of the ADC that remains on the cell surface.
-
-
Washing and Data Acquisition:
-
Wash the cells as described in Protocol 1.
-
Acquire data on the flow cytometer as described in Protocol 1.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the MFI for each time point.
-
Plot the MFI over time to visualize the kinetics of ADC internalization.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing ADC uptake by flow cytometry.
Caption: A flowchart of the key steps in the flow cytometry experiment.
Signaling Pathway
This diagram outlines the mechanism of action of an ADC with an this compound payload, from cell surface binding to the induction of apoptosis.
Caption: The signaling cascade of an exatecan-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: Quantitative Analysis of (R)-(4-NH2)-Exatecan by Reversed-Phase HPLC
Answering the complex analytical needs of pharmaceutical research, this document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor and a derivative of Exatecan.[1][2] These guidelines are designed for researchers, scientists, and drug development professionals, offering both a method for quantitative analysis and a protocol for developing a crucial chiral separation method.
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. It should be noted that a specific validated method for this derivative was not found in the public domain. Therefore, the following protocol is adapted from a validated method for the parent compound, Exatecan (DX-8951), and serves as an excellent starting point for method development and validation.[3][4][5][6]
Experimental Protocol
1. Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is suitable for this analysis.
2. Chromatographic Conditions: The conditions outlined below are based on the successful analysis of Exatecan in plasma samples.[3][4][6]
| Parameter | Recommended Condition |
| Column | Reversed-Phase ODS (C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) (18:82, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | Fluorescence: Excitation at 375 nm, Emission at 445 nm or UV at 363 nm[5][7] |
| Injection Volume | 10-20 µL |
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[2]
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from approximately 1 ng/mL to 500 ng/mL.
4. Sample Preparation (from Plasma): This procedure is based on the method for Exatecan and would require validation for this compound.[3][4]
-
Solid-Phase Extraction (SPE): Utilize a C18 cartridge to extract the analyte from the plasma matrix.
-
Conditioning: Condition the C18 cartridge with methanol (B129727) followed by water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data
The following data is from the validated method for the parent compound, Exatecan, and should be considered target parameters for the validation of the adapted method for this compound.[3][4][5][6]
| Parameter | Value (for Exatecan) |
| Linearity Range | 3 - 500 ng/mL |
| Limit of Quantitation (LOQ) | 3 ng/mL |
Workflow for Achiral HPLC Analysis
Caption: A typical workflow for the quantitative analysis of this compound.
Application Note 2: Protocol for Chiral HPLC Method Development
The analysis of a specific enantiomer such as this compound necessitates a chiral separation method to distinguish it from its (S)-enantiomer. Since enantiomers can have vastly different pharmacological and toxicological effects, developing a validated stereoselective assay is critical in drug development. This protocol outlines a systematic approach to developing a robust chiral HPLC method.
Protocol for Chiral Method Development
The direct approach, using a Chiral Stationary Phase (CSP), is the most common and efficient strategy for enantiomeric separation.[3] The process involves screening different columns and mobile phases to achieve optimal resolution.
Step 1: Chiral Stationary Phase (CSP) Screening The initial and most critical step is to screen a set of diverse CSPs. Polysaccharide-based CSPs are highly versatile and often a good starting point.
-
Recommended CSPs for Initial Screening:
-
Amylose-based: e.g., Chiralpak® AD, Chiralpak® AS
-
Cellulose-based: e.g., Chiralcel® OD, Chiralcel® OJ
-
-
These columns should be screened under Normal Phase, Reversed-Phase, and Polar Organic modes to cover a wide range of selectivity.[3]
Step 2: Mobile Phase Screening For each CSP, a set of mobile phases should be tested.
| Chromatographic Mode | Typical Mobile Phase Composition | Notes |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH) with an acidic or basic additive. | Start with a 90:10 (v/v) mixture and adjust the ratio. Additives like Trifluoroacetic Acid (TFA) for acidic analytes or Diethylamine (DEA) for basic analytes (0.1%) can improve peak shape. |
| Reversed-Phase (RP) | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water with a buffer (e.g., ammonium (B1175870) acetate, phosphate). | Test a range of organic modifier concentrations (e.g., 30-70%). |
| Polar Organic (PO) | Acetonitrile or Ethanol (neat or in combination). | This mode can offer unique selectivity and is compatible with mass spectrometry. |
Step 3: Optimization Once a promising separation (Resolution, Rs > 1.0) is identified:
-
Mobile Phase Ratio: Fine-tune the ratio of the strong to weak solvent to optimize resolution and analysis time.
-
Flow Rate: Adjust the flow rate (typically 0.5 - 1.5 mL/min) to improve efficiency.
-
Temperature: Vary the column temperature (e.g., 15-40°C) as it can significantly impact enantioselectivity.
Step 4: Method Validation After achieving baseline resolution (Rs ≥ 1.5), the method must be validated according to ICH guidelines. Key parameters include:
-
Specificity/Selectivity: Ensure separation from the other enantiomer and any impurities.
-
Linearity: Establish a linear relationship between peak area and concentration.
-
Accuracy & Precision: Determine the closeness of results to the true value and the reproducibility of the measurement.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters.
Workflow for Chiral Method Development
Caption: A systematic workflow for the development and validation of a chiral HPLC method.
References
Application Note: Mass Spectrometry Characterization of (R)-(4-NH2)-Exatecan Antibody-Drug Conjugates
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. (R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor, is an important payload used in the development of novel ADCs for cancer therapy.[1][2] Thorough characterization of these complex biomolecules is critical to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation and quantification of ADCs. This application note provides a comprehensive overview of various MS-based methodologies for the characterization of this compound ADCs.
The complexity and heterogeneity of ADCs present significant analytical challenges.[3] Key quality attributes that require careful assessment include the drug-to-antibody ratio (DAR), distribution of different drug-loaded species, identification of conjugation sites, and stability of the ADC. This document outlines detailed protocols for several orthogonal MS techniques to address these critical quality attributes.
Core Characterization Techniques
A multi-faceted approach employing several mass spectrometry techniques is essential for the comprehensive characterization of this compound ADCs. These techniques, often coupled with liquid chromatography for separation, provide complementary information regarding the ADC's structure and purity.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Primarily used for determining the average DAR and assessing the heterogeneity of the ADC population under denaturing conditions.[4][5]
-
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS): A native chromatographic technique that separates ADC species based on hydrophobicity, providing a detailed profile of the drug load distribution.[6][7]
-
Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS): Used to assess the aggregation state and confirm the molecular weight of the intact ADC under non-denaturing conditions.[8][9][10]
-
Peptide Mapping by LC-MS/MS: A bottom-up approach to identify the specific amino acid residues where the this compound payload is conjugated and to confirm the antibody sequence.[11][12][13]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of Exatecan-based ADCs. While specific values for this compound ADCs will vary depending on the antibody and linker chemistry, these tables provide a representative overview of the expected outcomes.
Table 1: Drug-to-Antibody Ratio (DAR) Determination by RPLC-MS
| ADC Construct | Theoretical DAR | Average DAR (by RPLC-MS) | Reference |
| Trastuzumab-Exatecan-PSAR10 | 8 | ~8 | [4] |
| Trastuzumab-Exatecan-PSAR0 | 8 | ~8 | [4] |
| Trastuzumab-Deruxtecan | 8 | ~8 | [4] |
| OBI-992 (Anti-TROP2-Exatecan) | 4 | 4.0 | [14] |
Table 2: Drug Load Distribution by HIC
| DAR Species | Relative Abundance (%) |
| DAR 0 | < 5% |
| DAR 2 | 10-15% |
| DAR 4 | 60-70% |
| DAR 6 | 10-15% |
| DAR 8 | < 5% |
Note: This is a representative distribution for a cysteine-linked ADC with a target DAR of 4. The actual distribution will depend on the conjugation strategy.
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the characterization process and the mechanism of action of the payload, the following diagrams are provided.
Caption: A general experimental workflow for the comprehensive mass spectrometry characterization of this compound ADCs.
Caption: Mechanism of action for this compound, a topoisomerase I inhibitor payload.[15]
Detailed Experimental Protocols
The following section provides detailed protocols for the mass spectrometric analysis of this compound ADCs.
Protocol 1: Average DAR Determination by RPLC-MS
Objective: To determine the average drug-to-antibody ratio of the ADC population under denaturing conditions.
Methodology:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., spin column) to remove non-volatile salts.[16]
-
Dilute the desalted ADC to a final concentration of 1 mg/mL in water containing 0.1% formic acid.
-
-
LC System:
-
MS System:
-
Data Analysis:
-
Deconvolute the raw mass spectra using an appropriate algorithm (e.g., MaxEnt) to obtain the molecular weights of the unconjugated antibody and the various drug-loaded species.[4]
-
Calculate the average DAR by taking the weighted average of the different DAR species observed in the deconvoluted spectrum.
-
Protocol 2: Drug Load Distribution by HIC-MS
Objective: To separate and quantify the different drug-loaded species (e.g., DAR0, DAR2, DAR4) in the ADC mixture.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[16]
-
-
LC System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[16]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) or ammonium tartrate in 50 mM sodium phosphate, pH 7.0.[7][16]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[16]
-
Flow Rate: 0.5-1.0 mL/min.[16]
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute species of increasing hydrophobicity.
-
Detection: UV at 280 nm.
-
-
MS System (for online HIC-MS):
-
Note: Requires a volatile salt like ammonium tartrate in the mobile phase.[7]
-
Ionization Source: ESI in positive ion mode, under native conditions (gentle source parameters).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF).
-
Mass Range: m/z 2000-8000.
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram to determine the relative percentage of each DAR species.
-
If using online MS, confirm the identity of each peak by its corresponding mass spectrum.
-
Protocol 3: Intact Mass Analysis by Native SEC-MS
Objective: To determine the intact molecular weight of the ADC and assess the presence of aggregates under non-denaturing conditions.
Methodology:
-
Sample Preparation:
-
Buffer exchange the ADC into a volatile, MS-compatible buffer such as 100-200 mM ammonium acetate, pH 7.0.
-
-
LC System:
-
Column: A size-exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: 100-200 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS System:
-
Data Analysis:
-
Deconvolute the mass spectrum of the main peak to determine the intact molecular weight of the ADC.
-
Analyze the chromatogram for earlier eluting peaks, which correspond to high molecular weight species (aggregates).
-
Protocol 4: Conjugation Site Identification by Peptide Mapping
Objective: To identify the specific amino acid residues on the antibody that are conjugated to the this compound payload.
Methodology:
-
Sample Preparation (Digestion):
-
Denature the ADC sample (e.g., using urea (B33335) or guanidine (B92328) HCl).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein into peptides using a specific protease, most commonly trypsin. Protease kits are commercially available for this purpose.[11]
-
-
LC System:
-
Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7-2.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for resolving a complex peptide mixture (e.g., 1-40% B over 60-90 minutes).
-
-
MS/MS System:
-
Ionization Source: ESI in positive ion mode.
-
Mass Analyzer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: Data-dependent acquisition (DDA), where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a specialized software to search the acquired MS/MS data against the antibody's amino acid sequence.
-
The software will identify peptides and any post-translational modifications, including the mass addition corresponding to the this compound linker-payload.
-
The fragmentation pattern in the MS/MS spectrum confirms the peptide sequence and the site of modification. Drug-conjugated peptides are typically more hydrophobic and will have longer retention times.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving (R)-(4-NH2)-Exatecan solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(4-NH2)-Exatecan. The information provided is intended to address common challenges related to the solubility of this compound in aqueous buffers.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.
| Possible Cause | Recommendation | Detailed Action |
| Exceeded Aqueous Solubility Limit | Decrease the final concentration of this compound in the aqueous buffer. | The aqueous solubility of exatecan (B1662903) derivatives is limited. Reducing the target concentration in your final working solution can prevent precipitation. |
| Insufficient Co-solvent Concentration | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, while considering cellular toxicity. | While high concentrations of DMSO can be detrimental to cells, a final concentration of 0.1-1% is often tolerated in in vitro assays.[1][2] The exact tolerance should be determined for your specific cell line. |
| Inappropriate Buffer pH | Adjust the pH of the aqueous buffer. | The solubility of camptothecin (B557342) analogues can be pH-dependent. Experiment with a range of pH values to find the optimal condition for your experiment.[2] |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Recommendation | Detailed Action |
| Compound Precipitation Over Time | Prepare fresh dilutions of this compound immediately before use. | Due to the potential for precipitation, it is best to avoid freeze-thaw cycles of diluted aqueous solutions. Prepare only the required amount for each experiment. |
| Interaction with Assay Components | Evaluate the compatibility of this compound with your assay reagents. | Some components of cell culture media or assay kits may interact with the compound, affecting its solubility and activity. |
Issue 3: Difficulty in preparing a stable formulation for in vivo studies.
| Possible Cause | Recommendation | Detailed Action |
| Low Bioavailability | Consider advanced formulation strategies. | For in vivo applications, strategies such as encapsulation in nanoparticles or the synthesis of more soluble prodrugs can improve bioavailability and stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is advisable to sonicate the solution to aid dissolution.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of (4-NH2)-Exatecan in DMSO is approximately 80 mg/mL (198.3 mM).[1]
Q3: How can I prepare a working solution of this compound for in vitro cell-based assays?
A3: To prepare a working solution, dilute your DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced cytotoxicity.[1][2]
Q4: My compound precipitates when I add it to the cell culture medium. What can I do?
A4: This is a common issue due to the low aqueous solubility of the compound. You can try the following:
-
Decrease the final concentration of this compound.
-
Slightly increase the final DMSO concentration, if your cells can tolerate it.
-
Prepare the final dilution immediately before adding it to the cells.
-
Consider using a formulation with solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental setup.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, several advanced strategies can be employed:
-
Co-solvent Systems: Formulations containing a mixture of solvents like DMSO, PEG300, and Tween-80 can be used to create a suspended solution suitable for injection.[4]
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
-
Prodrug Approach: Synthesizing a more hydrophilic prodrug of this compound can enhance its aqueous solubility. This prodrug would then be converted to the active compound in vivo.
Quantitative Data
Table 1: Solubility of (4-NH2)-Exatecan in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 80 | 198.3 | [1] |
Table 2: Example of a Co-Solvent Formulation for a Suspended Solution of (4-NH2)-Exatecan
| Component | Volume Percentage |
| 25.0 mg/mL (4-NH2)-Exatecan in DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a 2.5 mg/mL suspended solution.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 80 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Suspended Solution of (4-NH2)-Exatecan for In Vivo Administration
This protocol is adapted from a method for preparing a suspended solution of (4-NH2)-Exatecan.[4]
-
Prepare a 25.0 mg/mL stock solution of (4-NH2)-Exatecan in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25.0 mg/mL (4-NH2)-Exatecan DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well to form a homogeneous suspension. The final concentration of (4-NH2)-Exatecan will be 2.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: General workflow for the development of an Antibody-Drug Conjugate (ADC) with Exatecan.
References
Technical Support Center: Prevention of (R)-(4-NH2)-Exatecan Antibody-Drug Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of (R)-(4-NH2)-Exatecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
Aggregation of this compound ADCs is a multifaceted issue stemming from both the intrinsic properties of the ADC and extrinsic environmental factors. The conjugation of the hydrophobic this compound payload to the antibody increases the overall hydrophobicity of the molecule, creating aggregation-prone regions.[1] Key contributing factors include:
-
Hydrophobic Interactions: The this compound payload is inherently hydrophobic. When conjugated to the antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic regions on different ADC molecules can interact, leading to self-association and aggregation.[2]
-
Conformational Instability: The conjugation process itself, as well as exposure to environmental stressors like non-optimal pH, elevated temperatures, or shear forces during manufacturing, can induce partial unfolding of the antibody.[3] This can expose hydrophobic amino acid residues that are normally buried within the protein's core, promoting intermolecular interactions and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values, while often desirable for increased potency, directly correlate with increased hydrophobicity and a greater propensity for aggregation.[4] Species with high drug loading are often less stable under thermal stress.[5][6]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point (pI) of the ADC, or inappropriate ionic strength, can minimize electrostatic repulsion between molecules and favor aggregation.[2]
Q2: Which analytical techniques are recommended for detecting and quantifying this compound ADC aggregation?
A multi-faceted approach employing orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.[7]
-
Size Exclusion Chromatography (SEC-HPLC): This is the most widely used method for quantifying soluble aggregates. It separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of monomers, dimers, and larger, high molecular weight species (HMWS).[8]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for measuring the size distribution of particles in a solution. It is particularly useful for detecting the early onset of aggregation and for screening various formulation conditions.[9]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their surface hydrophobicity. It is a valuable tool for characterizing the distribution of different DAR species within an ADC preparation, which often correlates with their aggregation propensity.
-
Visual Inspection: A simple yet crucial step is the visual inspection of the ADC solution for any signs of turbidity, precipitation, or opalescence, which can indicate gross aggregation.
Q3: What are the most effective strategies for preventing the aggregation of this compound ADCs?
Preventing aggregation requires a holistic approach that considers the entire lifecycle of the ADC, from its design and manufacturing to its final formulation and storage.
-
Formulation Optimization:
-
pH and Buffer Selection: Maintaining the pH of the formulation within a range where the ADC exhibits maximum stability is critical. Typically, a pH value 1-2 units away from the pI is recommended to ensure sufficient electrostatic repulsion.[2] The choice of buffer can also influence stability.[10]
-
Use of Excipients: Incorporating specific excipients can significantly enhance stability. Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80) are commonly used to stabilize proteins and prevent aggregation.[11]
-
-
Process Optimization:
-
Controlled Conjugation Chemistry: The conditions during the conjugation of this compound to the antibody should be carefully controlled to minimize stress on the protein. This includes optimizing the reaction temperature, pH, and the concentration of any organic co-solvents used to dissolve the payload-linker.[2]
-
Minimizing Shear Stress: High shear forces encountered during manufacturing steps like pumping and filtration can induce protein unfolding and aggregation. Optimizing process parameters to minimize these stresses is beneficial.[3]
-
-
Storage and Handling:
-
Temperature Control: this compound ADCs should be stored at the recommended temperature to minimize thermal stress. Repeated freeze-thaw cycles should be avoided as they can promote aggregation.[6]
-
Protection from Light: Some payloads can be photosensitive, and exposure to light may trigger degradation pathways that lead to aggregation. Storing ADCs in light-protected containers is a good practice.[8]
-
Troubleshooting Guide
Issue 1: Significant aggregation is observed immediately after the conjugation reaction.
| Possible Cause | Troubleshooting Action |
| High local concentration of hydrophobic payload-linker | Ensure rapid and efficient mixing during the addition of the payload-linker to the antibody solution. Consider adding the payload-linker solution dropwise while gently stirring. |
| Use of organic co-solvents (e.g., DMSO, DMF) | Minimize the final concentration of the organic co-solvent in the reaction mixture. Evaluate alternative, less denaturing co-solvents if possible. |
| Suboptimal reaction buffer pH | Verify that the pH of the conjugation buffer is optimal for both the conjugation reaction and the stability of the antibody. Avoid pH values close to the antibody's pI. |
| High reaction temperature | Perform the conjugation reaction at a lower temperature, if the reaction kinetics allow, to minimize thermal stress on the antibody. |
Issue 2: A gradual increase in aggregation is detected during storage.
| Possible Cause | Troubleshooting Action |
| Inadequate formulation | Conduct a formulation screening study to identify the optimal buffer composition, pH, and excipients for long-term stability. |
| Suboptimal storage temperature | Confirm that the ADC is being stored at the recommended temperature. Evaluate the impact of temperature excursions on aggregation. |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
| Leachables from the storage container | Evaluate the compatibility of the ADC with the storage container material. Consider using containers with low protein binding properties. |
Issue 3: Inconsistent aggregation results between different batches.
| Possible Cause | Troubleshooting Action |
| Variability in raw materials | Ensure consistent quality of all raw materials, including the antibody, payload-linker, and formulation components. |
| Inconsistent processing parameters | Tightly control all critical process parameters during conjugation and purification, such as reaction times, temperatures, and mixing speeds. |
| Differences in handling and storage | Standardize all handling and storage procedures for the ADC across all batches. |
Data Presentation
Table 1: Representative Data on the Effect of pH on the Aggregation of an this compound ADC
| Formulation pH | % High Molecular Weight Species (HMWS) by SEC-HPLC (Initial) | % High Molecular Weight Species (HMWS) by SEC-HPLC (After 4 weeks at 4°C) |
| 5.0 | 1.2% | 2.5% |
| 6.0 | 0.8% | 1.5% |
| 7.0 | 1.5% | 3.8% |
| 8.0 | 2.8% | 7.2% |
Table 2: Representative Data on the Effect of Excipients on the Thermal Stability of an this compound ADC
| Formulation | % HMWS by SEC-HPLC (Initial) | % HMWS by SEC-HPLC (After 1 week at 40°C) |
| Base Buffer (pH 6.0) | 0.9% | 15.7% |
| + 5% Sucrose | 0.8% | 8.2% |
| + 2% Arginine | 1.0% | 9.5% |
| + 0.02% Polysorbate 80 | 0.9% | 12.1% |
| + 5% Sucrose + 2% Arginine + 0.02% Polysorbate 80 | 0.8% | 5.3% |
Experimental Protocols
Protocol 1: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the general procedure for analyzing the aggregation of this compound ADCs using SEC-HPLC.
-
System Preparation:
-
Instrument: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable SEC column for the analysis of monoclonal antibodies and ADCs (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) is commonly used. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.
-
Prepare a sample of the unconjugated antibody at the same concentration to serve as a reference.
-
-
Chromatographic Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent higher molecular weight species (aggregates).
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Characterization of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol provides a general method for assessing the hydrophobicity profile and DAR distribution of this compound ADCs.
-
System Preparation:
-
Instrument: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column suitable for protein analysis (e.g., TSKgel Butyl-NPR or equivalent).
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Analysis:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different DAR species. More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
The peak profile provides a qualitative assessment of the ADC's hydrophobicity and heterogeneity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability - American Chemical Society [acs.digitellinc.com]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into temperature-induced aggregation of an antibody drug conjugate [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-(4-NH2)-Exatecan Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(4-NH2)-Exatecan for the development of antibody-drug conjugates (ADCs). Our goal is to help you overcome common challenges, particularly in achieving the desired drug-to-antibody ratio (DAR), and to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for an this compound ADC?
The optimal DAR for an exatecan-based ADC is a critical balance between therapeutic efficacy and maintaining favorable pharmacokinetic properties. While a higher DAR can enhance cytotoxic potential, it may also lead to challenges such as aggregation, instability, and rapid clearance from circulation.[1] Generally, a DAR of 4 to 8 is targeted for exatecan (B1662903) ADCs.[1] However, the ideal DAR is highly dependent on the specific antibody and target and should be determined empirically for each unique ADC construct.[1]
Q2: What are the primary challenges when trying to increase the DAR of this compound ADCs?
The main obstacle in developing high-DAR exatecan ADCs is the inherent hydrophobicity of the exatecan payload.[1] Conjugating multiple hydrophobic drug molecules to an antibody can lead to several issues:
-
Aggregation: Hydrophobic interactions between drug molecules on different ADCs can cause them to clump together.[1][2]
-
Instability: Aggregated ADCs are often less stable and more susceptible to degradation.[1]
-
Rapid Clearance: The hydrophobic nature of high-DAR ADCs can result in faster clearance from the bloodstream, reducing their therapeutic efficacy.[1][2]
-
Manufacturing Difficulties: The propensity for aggregation can complicate the conjugation, purification, and formulation processes.[1]
Q3: How can site-specific conjugation methods improve this compound ADCs?
Site-specific conjugation involves attaching the drug-linker to predetermined sites on the antibody. This approach offers significant advantages over random conjugation methods (e.g., targeting lysines or cysteines), which produce a heterogeneous mixture of ADCs with varying DARs and conjugation locations.[1] The benefits of site-specific conjugation include a more homogeneous product, which can lead to a more consistent product with improved therapeutic and pharmacological properties.
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
This guide addresses the common issue of achieving a lower-than-expected DAR during the conjugation of this compound to an antibody.
| Problem | Potential Cause | Recommended Solution |
| Low DAR after conjugation | Inefficient conjugation reaction | Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentrations.[1][3] Ensure the antibody is properly prepared (e.g., complete reduction of disulfide bonds for thiol-based conjugation).[1][3] |
| Steric hindrance at the conjugation site | Consider using a linker with a longer spacer arm to reduce steric hindrance.[1] Explore different site-specific conjugation methods that target more accessible amino acid residues.[1] | |
| Poor solubility of the exatecan-linker conjugate | Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the reaction to improve solubility.[3] Exercise caution as high concentrations of organic solvents can denature the antibody.[3] | |
| ADC aggregation during or after conjugation | High hydrophobicity of the exatecan-linker conjugate | Employ a hydrophilic linker, for instance, one containing polyethylene (B3416737) glycol (PEG) or polysarcosine, to increase the overall hydrophilicity of the ADC.[1][4] Optimize the DAR to the lowest effective level.[1] |
| Inappropriate buffer conditions | Screen different buffer systems (pH, ionic strength) to identify conditions that minimize aggregation.[1] Include excipients like polysorbate in the formulation to prevent aggregation.[1] | |
| Inconsistent DAR between batches | Variability in the conjugation process | Implement stringent process controls for all reaction parameters.[1] Utilize site-specific conjugation methods to ensure a homogeneous product.[1] |
| Inaccurate DAR measurement | Use and validate orthogonal analytical methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
Experimental Protocols
Protocol 1: Thiol-Based Conjugation of this compound
This protocol outlines a general method for conjugating a maleimide-functionalized this compound linker to a monoclonal antibody via cysteine residues.
1. Antibody Preparation and Reduction:
-
Start with a high-purity antibody solution (1-2 mg/mL).
-
To partially reduce interchain disulfides, add a calculated amount of TCEP (tris(2-carboxyethyl)phosphine) solution to the antibody solution to achieve a molar ratio of approximately 2.5:1 (TCEP:mAb).[5] The exact ratio may need optimization for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5]
-
Remove the excess reducing agent using a desalting column to prevent it from reacting with the maleimide (B117702) group of the linker.[3]
2. Conjugation Reaction:
-
Equilibrate the reduced antibody and the exatecan-linker solution to room temperature.
-
Add the exatecan-linker solution to the reduced antibody solution. A typical molar excess of the linker-payload to the antibody is between 5 and 10-fold.[5] The optimal ratio should be determined empirically.
-
Ensure the pH of the conjugation buffer is optimal for maleimide-thiol conjugation, typically between 6.5 and 7.5.[3]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may require optimization.[6]
3. Purification:
-
Purify the ADC from unreacted linker-payload and other byproducts using a suitable method such as size-exclusion chromatography (SEC) or protein A chromatography.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an Exatecan ADC sample.[1]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.[1]
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[1]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[1]
-
Flow Rate: 0.5-1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
-
Gradient Elution: Begin with a high concentration of mobile phase A and run a linear gradient to a high concentration of mobile phase B over a defined period (e.g., 30 minutes). This will elute the ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[1]
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=1, 2, 3, etc.).[1]
-
Calculate the area of each peak.
-
The average DAR is calculated using the weighted average of the peak areas.
-
Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[1]
Methodology:
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., spin column) to remove non-volatile salts.[1]
-
LC System:
-
MS System:
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the unconjugated antibody and the various drug-loaded species.[1]
-
Determine the DAR for each species by comparing its molecular weight to that of the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.[1]
-
Visualizations
Caption: Troubleshooting workflow for low DAR.
Caption: General experimental workflow for ADC production.
Caption: Simplified signaling pathway of exatecan-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Stability for (R)-(4-NH2)-Exatecan ADCs
Welcome to the technical support center for (R)-(4-NH2)-Exatecan Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to linker stability during the development of Exatecan-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC payload?
A1: this compound is a potent derivative of exatecan, a topoisomerase I inhibitor.[1] It functions by stabilizing the complex between topoisomerase I and DNA, which leads to double-strand breaks during DNA replication and ultimately triggers cell death in cancerous cells.[2] Its high potency, which has been reported to be 2 to 10 times greater than other camptothecin (B557342) analogs like SN-38, makes it a highly promising payload for next-generation ADCs.[2][3] The 4-NH2 group provides a site for linker attachment, enabling its conjugation to a monoclonal antibody.[4]
Q2: What are the primary challenges associated with the stability of Exatecan ADC linkers?
A2: The primary challenges revolve around the inherent hydrophobicity of the Exatecan payload.[5][6] This can lead to several issues:
-
Premature Payload Release: Unstable linkers can be cleaved in systemic circulation before the ADC reaches the tumor, leading to off-target toxicity and reduced efficacy.[7][8]
-
ADC Aggregation: The hydrophobicity of the drug-linker can cause the ADC to aggregate, especially at higher drug-to-antibody ratios (DAR). Aggregation can compromise the manufacturing process, reduce in vivo efficacy, and lead to faster plasma clearance.[8][9]
-
Suboptimal Pharmacokinetics: Instability and aggregation can negatively impact the pharmacokinetic (PK) profile of the ADC, reducing its circulation half-life and exposure at the tumor site.[3][9]
Q3: What are the main types of cleavable linkers used for Exatecan ADCs and how do they differ?
A3: The most common strategies for Exatecan ADCs involve cleavable linkers designed to be selectively processed at the tumor site.[5] Key types include:
-
Dipeptide-based Linkers: Sequences like valine-citrulline (VC) or valine-alanine (VA) are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumors.[5][10] This ensures the payload is released after the ADC is internalized by the cancer cell.[9]
-
Tetrapeptide Linkers: The Gly-Gly-Phe-Gly (GGFG) linker is another protease-sensitive linker used in clinically validated Exatecan-derived ADCs.[11][12]
-
β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment, offering another mechanism for tumor-specific payload release.[13]
Q4: How can linker chemistry be modified to improve the stability and solubility of Exatecan ADCs?
A4: Several strategies can be employed to enhance stability and overcome hydrophobicity challenges:
-
Incorporate Hydrophilic Moieties: Integrating hydrophilic components like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) into the linker can mask the payload's hydrophobicity.[5][8][14] This improves the ADC's physicochemical properties, allowing for higher DARs without causing aggregation.[5]
-
Utilize Novel Linker Platforms: Advanced linkers, such as ethynylphosphonamidates or novel "exo-linkers," have been developed to offer superior plasma stability compared to traditional maleimide-based chemistries.[3][12][15] These platforms can result in ADCs with antibody-like pharmacokinetic properties, even at high DARs.[3]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Efficiency
-
Potential Causes:
-
Poor Solubility of Linker-Payload: The hydrophobic nature of the Exatecan-linker complex can lead to poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[6]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can hinder the conjugation reaction.[7] For thiol-based conjugation, incomplete reduction of antibody disulfide bonds or failure to remove the reducing agent can also be a cause.[6]
-
Degradation of Linker-Payload: The linker-payload complex may be degrading before or during the conjugation process.[7]
-
-
Suggested Solutions:
-
Optimize Linker-Payload Solubility: Introduce a small amount of an organic co-solvent like DMSO or DMA to the reaction to improve solubility. However, high concentrations should be avoided as they can denature the antibody.[6]
-
Optimize Reaction Conditions:
-
pH: Vary the pH of the conjugation buffer. For lysine (B10760008) conjugation, a pH of 7.5-8.5 is often optimal, while maleimide-thiol conjugation typically favors a pH of 6.5-7.5.[6][7]
-
Reagent Ratio: Titrate the molar excess of the linker-payload to find the optimal ratio.[7]
-
Time and Temperature: Systematically optimize the incubation time and temperature to maximize conjugation without promoting aggregation.[6]
-
-
Verify Reagent Integrity: Use HPLC and mass spectrometry to confirm the integrity and purity of the linker-payload complex before starting the conjugation.[7]
-
Issue 2: ADC Aggregation During or After Conjugation
-
Potential Causes:
-
High Hydrophobicity: This is a primary driver, often exacerbated by a high DAR.[7][9]
-
Unfavorable Formulation: The pH, ionic strength, or absence of stabilizing excipients in the final buffer can promote aggregation.[14]
-
Heterogeneous Mixture: A wide distribution of DAR species can contribute to instability.[14]
-
-
Suggested Solutions:
-
Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic polymers like PEG to mask the payload's hydrophobicity.[14]
-
Control the DAR: Target a lower average DAR (e.g., 2-4) if using a highly hydrophobic drug-linker. For higher DARs (e.g., 8), the use of hydrophilic linkers is critical.[7][8]
-
Optimize Formulation: Screen different formulation buffers, pH values, and stabilizing excipients (e.g., polysorbate 20/80, sucrose, trehalose) to identify conditions that minimize aggregation.[7][14]
-
Improve Conjugation Homogeneity: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[14]
-
Issue 3: Premature Payload Release in Plasma Stability Assays
-
Potential Causes:
-
Suggested Solutions:
-
Compare Stability in Different Species: Incubate the ADC in plasma from multiple species to identify potential species-specific enzymatic cleavage, which can inform linker design modifications.[7]
-
Modify Linker Design: If instability is confirmed, re-engineer the linker. This could involve changing the peptide sequence in protease-cleavable linkers or switching to a more stable chemical linkage, such as a phosphonamidate-based linker.[3][10]
-
Perform Lysosomal Stability Assay: To ensure that the modified, more stable linker can still be cleaved effectively in the intended intracellular environment, conduct a lysosomal stability assay.[7]
-
Data Presentation
Table 1: Comparative Performance of Different Linker Technologies for Exatecan ADCs
| Linker Technology | Key Physicochemical Properties | Plasma Stability | Bystander Effect | Reference |
|---|---|---|---|---|
| Dipeptide (e.g., Val-Cit) | Prone to hydrophobicity-induced aggregation at high DAR. | Moderate; potential for premature cleavage by plasma enzymes. | High | [5][9] |
| Tetrapeptide (GGFG) | Optimized to mitigate hydrophobicity for DAR 8 constructs. | Generally stable, but potential vulnerabilities exist. | High | [12] |
| Hydrophilic (PEG-based) | Improved solubility; allows for higher DAR without aggregation. | High; reduces nonspecific uptake. | High | [5][8] |
| Phosphonamidate | Excellent solubility and stability properties. | Drastically improved in vitro and in vivo stability. | Excellent | [3] |
| Exo-Linker | Enhanced hydrophilicity and reduced aggregation compared to GGFG. | Superior DAR retention in vivo compared to GGFG. | High |[12][15] |
Table 2: Hypothetical In Vitro Plasma Stability Data
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
|---|---|---|
| 0 | 100 | 100 |
| 6 | 98 | 95 |
| 24 | 92 | 85 |
| 48 | 85 | 72 |
| 96 | 75 | 58 |
| 168 | 60 | 40 |
Note: This table presents hypothetical data to illustrate how plasma stability might be reported.[7]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of drug deconjugation from the ADC in plasma.[13]
-
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in human, mouse, or rat plasma. Prepare a parallel control sample in PBS.[7][14]
-
Incubation: Incubate the samples at 37°C in a humidified incubator.[7]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[7]
-
Sample Processing: Immediately after collection, stop the reaction by precipitating plasma proteins. Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.[7][14]
-
Analysis: Analyze the supernatant for the concentration of released (free) payload using a validated LC-MS/MS method.[7][14] The amount of intact ADC can be quantified using methods like ELISA or Hydrophobic Interaction Chromatography (HIC-HPLC).[13][14]
-
Protocol 2: Lysosomal Stability Assay
-
Objective: To simulate the intracellular environment and assess the linker's ability to release the payload within the lysosome.[7]
-
Methodology:
-
Preparation: Prepare a lysosomal fraction from a relevant cell line or liver tissue.[7]
-
Assay Buffer: Dilute the ADC to a final concentration (e.g., 50 µg/mL) in a lysosomal assay buffer (e.g., 50 mM sodium citrate, pH 5.0).[7]
-
Incubation: Add the prepared lysosomal fraction to the diluted ADC and incubate at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).[7]
-
Analysis: Analyze the samples for the released payload using RP-HPLC or LC-MS/MS.[7]
-
Interpretation: A linker that is stable in plasma should ideally demonstrate efficient cleavage and payload release in this assay.[7]
-
Visualizations
Caption: General workflow for ADC development and stability assessment.
Caption: Logic diagram for troubleshooting premature payload release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Multidrug Resistance with (R)-(4-NH2)-Exatecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-(4-NH2)-Exatecan to overcome multidrug resistance (MDR) in cancer cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, particularly in the context of antibody-drug conjugates (ADCs).
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Efficiency
-
Question: We are observing a low DAR and poor yields when conjugating our antibody with a this compound-linker payload. What are the potential causes and solutions?
-
Answer: The hydrophobic nature of exatecan (B1662903) derivatives can lead to poor solubility in aqueous conjugation buffers, reducing conjugation efficiency.[1] Additionally, the resulting ADC may be prone to aggregation, leading to product loss during purification.
-
Troubleshooting Steps:
-
Optimize Solubility: Introduce a minimal amount of an organic co-solvent like DMSO or DMA to the conjugation reaction to improve the solubility of the hydrophobic exatecan-linker. Use with caution, as high concentrations can denature the antibody.
-
Optimize Reaction Conditions: Systematically optimize the pH of the conjugation buffer (typically 6.5-7.5 for maleimide-thiol chemistry), reaction time, and temperature.
-
Ensure Complete Antibody Reduction: For thiol-based conjugation, ensure complete and controlled reduction of the antibody's interchain disulfide bonds using an adequate concentration of a reducing agent like TCEP. Subsequently, remove the excess reducing agent before adding the linker-payload.
-
-
Issue 2: Inconsistent Cytotoxicity Assay Results
-
Question: Our in vitro cytotoxicity assays with this compound are showing high variability between replicates. What could be the cause?
-
Answer: Inconsistent results in cytotoxicity assays can stem from several factors, including cell handling, compound preparation, and the assay itself.
-
Troubleshooting Steps:
-
Cell Density: Ensure optimal and consistent cell seeding density across all wells. High cell density can lead to a high signal and mask the cytotoxic effects.
-
Pipetting Technique: Use gentle and consistent pipetting techniques to avoid cell stress and ensure uniform cell distribution.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. The final DMSO concentration in cell culture should typically not exceed 0.1%.
-
Incubation Time: Optimize the incubation time for the cytotoxicity assay (e.g., 72-120 hours) based on the cell line's doubling time and the compound's mechanism of action.
-
-
Issue 3: ADC Aggregation
-
Question: We are observing aggregation of our this compound ADC during storage or after conjugation. How can we mitigate this?
-
Answer: ADC aggregation is a common challenge, often driven by the hydrophobicity of the payload.[2]
-
Troubleshooting Steps:
-
Hydrophilic Linkers: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to counteract the hydrophobicity of the exatecan payload.[1]
-
Storage Conditions: Store the purified ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage) and in a buffer optimized for stability. Avoid repeated freeze-thaw cycles.
-
Formulation: Consider using formulation buffers containing excipients that reduce protein aggregation, such as polysorbate 80.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in overcoming multidrug resistance?
A1: this compound is a potent topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cancer cell death.[1] Its effectiveness in overcoming MDR, particularly that mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and ABCG2, is attributed to its lower sensitivity to efflux by these pumps compared to other topoisomerase inhibitors like SN-38 and DXd.[3][4] This allows for higher intracellular accumulation of the cytotoxic payload in resistant cancer cells.
Q2: How does the cytotoxicity of this compound compare to other topoisomerase I inhibitors in MDR cancer cells?
A2: Studies have shown that exatecan is significantly more potent than SN-38 and DXd in cancer cell lines.[4] Importantly, the cytotoxicity of exatecan is less affected by the overexpression of P-gp and ABCG2. For instance, the IC50 values of DXd and SN-38 increase substantially in cells with high P-gp or ABCG2 expression, while the IC50 of exatecan remains largely unchanged.[3]
Q3: What are the critical considerations for designing an ADC with this compound?
A3: Key considerations include the choice of linker, the drug-to-antibody ratio (DAR), and the target antigen. The linker should be stable in circulation but allow for efficient release of the payload within the target cell.[5] Due to the hydrophobicity of exatecan, hydrophilic linkers are often preferred to improve the ADC's pharmacokinetic profile.[1] Site-specific conjugation methods are recommended to produce a homogeneous ADC with a defined DAR, which is crucial for safety and efficacy.[5]
Q4: Can this compound induce a "bystander effect"?
A4: Yes, exatecan-based ADCs can induce a potent bystander effect. This means that once the payload is released from the target cancer cell, it can diffuse across cell membranes and kill neighboring, antigen-negative tumor cells.[1] This is a significant advantage for treating heterogeneous tumors.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of exatecan and its derivatives.
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitors [6][7]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.35 | |
| DMS114 | Small Cell Lung Cancer | 0.18 | |
| DU145 | Prostate Cancer | 0.46 | |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 2.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | |
| DMS114 | Small Cell Lung Cancer | 1.9 | |
| DU145 | Prostate Cancer | 11 | |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 15 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 12 | |
| DMS114 | Small Cell Lung Cancer | 3.5 | |
| DU145 | Prostate Cancer | 23 |
Table 2: Effect of ABC Transporter Inhibitors on the Cytotoxicity of Exatecan Derivatives [3]
| Cell Line | Transporter | Compound | IC50 Fold Change with Inhibitor |
| ASPC-1 | ABCG2 | Exatecan | ~1 |
| DXd | >10 | ||
| SN-38 | >10 | ||
| HCT-15 | P-gp | Exatecan | ~1 |
| DXd | >10 | ||
| SN-38 | >10 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency of this compound.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[8]
-
2. Synthesis and Characterization of this compound ADC
This protocol provides a general workflow for the conjugation of this compound to a monoclonal antibody via cysteine residues.
-
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.
-
Linker-Payload Preparation: Prepare the maleimide-functionalized this compound drug-linker.
-
Conjugation: Add the drug-linker to the reduced antibody solution and incubate.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC using size exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound overcoming ABC transporter-mediated multidrug resistance.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
References
- 1. biocompare.com [biocompare.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Off-target toxicity of (R)-(4-NH2)-Exatecan and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(4-NH2)-Exatecan and related topoisomerase I inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of Exatecan (B1662903), a potent topoisomerase I inhibitor.[1][2][3][4][5] It is primarily used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4][5]
Q2: What is the mechanism of action of Exatecan and its derivatives?
Exatecan and its derivatives are camptothecin (B557342) analogs that function as topoisomerase I inhibitors.[6][7][8] They bind to the complex of topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[9][10][11][12] This leads to an accumulation of DNA damage, ultimately triggering cell death, particularly in rapidly dividing cancer cells.[10][12]
Q3: What are the known off-target toxicities associated with Exatecan and other camptothecins?
The clinical development of Exatecan as a standalone agent was discontinued (B1498344) due to significant dose-limiting side effects.[8][13] The toxicity profile for camptothecin-based drugs is well-established and primarily includes:
-
Hematologic toxicities: Neutropenia, anemia, and thrombocytopenia.[12]
-
Other potential toxicities: Interstitial lung disease has been noted as a rarer side effect.[14]
Q4: What are the main strategies to mitigate the off-target toxicity of Exatecan-based compounds?
The primary strategy to reduce the systemic toxicity of Exatecan and its derivatives is to employ targeted delivery systems.[6][7][15][16] This ensures that the cytotoxic payload is delivered preferentially to tumor cells, minimizing exposure to healthy tissues.[6][7][15][16] Key approaches include:
-
Antibody-Drug Conjugates (ADCs): Covalently linking Exatecan derivatives to monoclonal antibodies that target tumor-specific antigens.[8][17][18][19]
-
Nanodelivery Systems: Encapsulating the drug in nanoparticles, liposomes, or polymeric micelles to improve solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[6][7]
-
Prodrugs: Modifying the drug to be inactive until it reaches the tumor microenvironment, where it is then converted to its active form.[6][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High in vitro cytotoxicity in non-target cell lines | The free drug is highly potent and not specific to cancer cells. | * Confirm the IC50 values in a panel of target and non-target cell lines. * Consider developing an ADC or nanoparticle formulation to improve targeted delivery. |
| Poor in vivo efficacy and high systemic toxicity in animal models | * Poor bioavailability and/or rapid clearance of the free drug. * Off-target toxicity leading to adverse events at therapeutic doses. | * Evaluate the pharmacokinetic profile of the compound. * Implement a mitigation strategy such as ADC conjugation or formulation in a nanocarrier to improve the therapeutic window.[17][18][20][21][22][23] |
| Precipitation of this compound in aqueous buffers | Camptothecin derivatives are often poorly water-soluble.[6][7] | * Use a co-solvent such as DMSO for initial stock solutions. * For in vivo studies, consider formulation with solubility-enhancing excipients or encapsulation in nanocarriers.[6][7][24] |
| Inconsistent results in ADC conjugation reactions | The primary amine group on this compound may have variable reactivity depending on the linker chemistry and reaction conditions. | * Optimize the pH, temperature, and stoichiometry of the conjugation reaction. * Characterize the final ADC product thoroughly to determine the drug-to-antibody ratio (DAR). |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Exatecan and Related Compounds
| Compound | Cell Line | IC50 | Reference |
| Exatecan | Various human cancer cell lines | Generally in the low nanomolar range | [8] |
| Topotecan | Various human cancer cell lines | Varies by cell line | [8] |
| SN-38 | Various human cancer cell lines | Varies by cell line | [8] |
| Exatecan-based ADC (GQ1001) | HER2-positive cancer cells | Potent, with HER2 expression-dependent activity | [25] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2-positive cancer cells | Low nanomolar range | [17][18] |
Experimental Protocols
Protocol 1: General Workflow for Evaluating Off-Target Cytotoxicity
-
Cell Line Selection: Choose a panel of cell lines, including target cancer cells and representative non-target cells from various tissues (e.g., liver, kidney, hematopoietic).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed the selected cell lines in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 values for each cell line and compare the cytotoxicity between target and non-target cells.
Protocol 2: Development and Characterization of an this compound ADC
-
Antibody Selection: Choose a monoclonal antibody that specifically targets a tumor-associated antigen.
-
Linker Selection: Select a suitable linker (cleavable or non-cleavable) to connect the drug to the antibody.
-
Conjugation: Perform the conjugation reaction under optimized conditions to link this compound to the antibody.
-
Purification: Purify the resulting ADC to remove unconjugated antibody and free drug.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).
-
Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines.
-
-
In Vivo Evaluation: Test the efficacy and toxicity of the ADC in relevant animal models.
Visualizations
Caption: Mechanism of Topoisomerase I Inhibition by this compound.
Caption: ADC Development Workflow for Toxicity Mitigation.
Caption: Nanotechnology Solutions for Camptothecin Challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4-NH2)-Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (4 nh2) exatecan — TargetMol Chemicals [targetmol.com]
- 5. (4-NH2)-Exatecan, 2495742-21-5 | BroadPharm [broadpharm.com]
- 6. Camptothecin-based nanodrug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin-based nanodrug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. The mechanism of topoisomerase I poisoning by a camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. mdpi.com [mdpi.com]
- 24. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bystander Effect of (R)-(4-NH2)-Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-(4-NH2)-Exatecan Antibody-Drug Conjugates (ADCs). Our goal is to help you overcome common experimental challenges and optimize the bystander effect of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it contribute to the bystander effect?
This compound is a potent derivative of exatecan (B1662903), which functions as a topoisomerase I inhibitor.[1][2][3] By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1] The bystander effect of ADCs utilizing this payload occurs when the released this compound diffuses from the target antigen-positive tumor cell to neighboring antigen-negative cells, inducing cytotoxicity in them as well.[1] The membrane permeability of the released payload is a crucial factor for a potent bystander effect.[1]
Q2: What are the key factors influencing the bystander effect of an this compound ADC?
The bystander effect is primarily influenced by two key components of the ADC: the linker and the payload.
-
Linker Chemistry: A cleavable linker is essential for the efficient release of the exatecan payload from the antibody.[1][4] These linkers are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the target cell, for instance by enzymes like cathepsin B or due to acidic pH.[1][5] Non-cleavable linkers are less likely to produce a significant bystander effect because the payload remains attached to the antibody's amino acid residues, which are charged and cannot readily cross the cell membrane.[4][5][6]
-
Payload Properties: The released payload must be able to diffuse across cell membranes to affect neighboring cells. Ideal properties for a bystander-capable payload include being neutral, uncharged, and hydrophobic.[]
Q3: How can I experimentally measure the bystander effect of my this compound ADC in vitro?
The most common method is the in vitro co-culture bystander assay.[6][8] This involves co-culturing antigen-positive (target) cells with antigen-negative (bystander) cells.[6] The bystander cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][6][8] When the co-culture is treated with the ADC, a reduction in the viability of the antigen-negative cells, compared to controls, indicates a bystander effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at evaluating and enhancing the bystander effect of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Bystander Effect Observed | Inefficient Payload Release: The linker may not be cleaving effectively in the experimental conditions. | - Verify the cleavage mechanism of your linker (e.g., enzymatic, pH-dependent) and ensure the appropriate conditions are met in your assay. - Consider using a different cleavable linker, such as one sensitive to lysosomal proteases like cathepsin B.[1] |
| Low Payload Permeability: The released payload may not be efficiently crossing cell membranes. | - Confirm the physicochemical properties of your released payload. It should ideally be hydrophobic and uncharged.[] | |
| Incorrect ADC Concentration: The ADC concentration may be too low to kill target cells effectively and release enough payload, or too high, causing direct toxicity to bystander cells. | - Determine the IC50 of your ADC on both antigen-positive and antigen-negative cell lines separately. For the co-culture assay, use a concentration that is highly cytotoxic to the target cells but has minimal effect on the bystander cells in monoculture.[6][8] | |
| Inappropriate Cell Ratio: The ratio of antigen-positive to antigen-negative cells may be too low. | - Optimize the co-culture ratio. Start with a 1:1 ratio and then test other ratios such as 1:3 and 3:1 to find the optimal condition for observing the bystander effect.[6] | |
| High Variability in Results | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | - Ensure thorough mixing of cell suspensions before plating. - Allow plates to sit at room temperature for a short period before incubation to ensure even settling of cells. |
| Edge Effects in Plates: Evaporation in the outer wells of the plate can lead to inconsistent results. | - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| High Background Toxicity in Bystander Cells | Linker Instability: The linker may be prematurely cleaved in the culture medium, releasing the payload non-specifically. | - Perform a plasma stability assay to assess the stability of your ADC's linker in a physiological environment.[1][9] |
| Non-specific Uptake: Bystander cells may be taking up the ADC through non-specific mechanisms. | - Include an isotype control ADC in your experiments to account for non-specific uptake and toxicity.[6] |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay quantifies the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (engineered to express a fluorescent protein like GFP)
-
This compound ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Methodology:
-
Cell Seeding:
-
Seed the antigen-positive and GFP-labeled antigen-negative cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[6]
-
Include monocultures of both cell lines as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and the isotype control ADC.
-
The concentration range should be chosen based on the predetermined IC50 values for the antigen-positive and antigen-negative cell lines.[6]
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).[1]
-
-
Data Acquisition and Analysis:
-
Measure the viability of the GFP-positive bystander cells using a fluorescence plate reader or high-content imaging system.
-
The reduction in the viability of the antigen-negative cells in the co-culture treated with the ADC, compared to the monoculture control, indicates the bystander effect.[1]
-
Plasma Stability Assay
This assay determines the stability of the ADC's linker in a physiological environment.
Materials:
-
This compound ADC
-
Control (unconjugated) antibody
-
Human or mouse plasma
-
Anti-human IgG antibody conjugated to magnetic beads
-
LC-MS/MS system
Methodology:
-
Incubation:
-
ADC Capture and Elution:
-
Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Elute the ADC from the beads.
-
-
Analysis:
-
Analyze the amount of conjugated and free this compound using LC-MS/MS.
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker stability.
-
Visualizations
Caption: Mechanism of action and bystander effect of an this compound ADC.
Caption: Troubleshooting workflow for a low bystander effect.
Caption: Experimental workflow for evaluating the in vitro bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing inconsistent results in (R)-(4-NH2)-Exatecan experiments
Welcome to the technical support center for (R)-(4-NH2)-Exatecan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent topoisomerase I inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of exatecan (B1662903), a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342).[1] It is the R-enantiomer of (4-NH2)-Exatecan.[2] Its core mechanism of action is the inhibition of human DNA topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription.[3] this compound stabilizes the covalent complex between TOP1 and DNA, which leads to the accumulation of single-strand breaks. These breaks are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.[4] This compound is often used in the synthesis of antibody-drug conjugates (ADCs).[2]
Q2: What are the best practices for handling and storing this compound?
A2: For optimal stability, this compound powder should be stored at -20°C, sealed, and protected from moisture and light.[5] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.[6][7] Sonication may be required to fully dissolve the compound.[7] When preparing working solutions for cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[7] For in vivo studies, specific formulation protocols involving co-solvents like PEG300 and Tween-80 may be necessary.[6]
Q4: What are the key stability concerns for this compound in experimental settings?
A4: Like other camptothecin derivatives, this compound contains a lactone ring that is susceptible to pH-dependent hydrolysis.[8] The closed lactone form is the active species that inhibits topoisomerase I. Under neutral or basic conditions, the lactone ring can hydrolyze to an inactive open-ring carboxylate form.[9] This conversion is reversible, with acidic conditions favoring the closed lactone ring.[9] It is crucial to consider the pH of your experimental buffers to ensure the compound remains in its active form.
Troubleshooting Guides
Inconsistent Cytotoxicity (IC50) Values
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 values or complete loss of activity. | Hydrolysis of the active lactone ring: The compound may have been exposed to neutral or alkaline pH for an extended period, leading to the formation of the inactive carboxylate form.[9] | - Maintain a slightly acidic pH (below 7.0) in stock solutions and assay buffers where possible.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the incubation time of the compound in physiological buffer (pH 7.4) before adding to cells. |
| Compound precipitation: The compound may have precipitated out of solution, especially at higher concentrations in aqueous media. | - Visually inspect solutions for any precipitate before use.- Use a co-solvent system if solubility in aqueous media is a concern, ensuring the final solvent concentration is not toxic to the cells.[10] | |
| Cell line resistance: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound, although exatecan has shown lower sensitivity to some pumps compared to other camptothecins.[11] | - Use cell lines with known sensitivity to topoisomerase I inhibitors as positive controls.- Consider using efflux pump inhibitors in your experiments to assess their role in resistance. | |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density or growth phase: Variations in cell number or metabolic activity can significantly impact assay results. | - Ensure a homogenous cell suspension before seeding.- Use a consistent cell seeding density and allow cells to reach logarithmic growth phase before treatment.[12] |
| Inaccurate drug concentration: Errors in serial dilutions or degradation of the stock solution can lead to variability. | - Prepare fresh serial dilutions for each experiment.- Regularly check the concentration of the stock solution if it has been stored for an extended period. |
Issues with Topoisomerase I DNA Cleavage Assays
| Problem | Potential Cause | Recommended Solution |
| No DNA cleavage observed, even with positive controls (e.g., camptothecin). | Inactive Topoisomerase I enzyme: The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme.- Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Degraded DNA substrate: The DNA substrate may be nicked or degraded. | - Use a high-quality, intact supercoiled plasmid DNA or a well-characterized oligonucleotide substrate.[13] | |
| Smeared DNA bands on the gel. | Nuclease contamination: Contamination in the enzyme preparation or reagents can degrade the DNA. | - Use nuclease-free water and reagents.- Add a nuclease inhibitor to the reaction buffer. |
| Inconsistent results with this compound. | Inhibitor insolubility or degradation: The compound may not be fully dissolved or may have degraded in the reaction buffer. | - Ensure the compound is completely dissolved in the stock solution (e.g., DMSO).- Prepare fresh dilutions of the inhibitor for each experiment. |
Quantitative Data
The following tables summarize the cytotoxic activity of exatecan and other topoisomerase I inhibitors in various cancer cell lines. These values can serve as a reference for expected potency.
Table 1: In Vitro Cytotoxicity of Exatecan and Other Topoisomerase I Inhibitors [4]
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 | Leukemia | 0.09 | 2.0 | 4.8 |
| CCRF-CEM | Leukemia | 0.12 | 2.5 | 6.2 |
| DMS114 | Lung Cancer | 0.15 | 4.5 | 8.9 |
| DU145 | Prostate Cancer | 0.21 | 6.8 | 11.5 |
Note: IC50 values were determined after 72 hours of treatment using the CellTiter-Glo® assay.[4]
Table 2: In Vitro Antitumor Activity of (4-NH2)-Exatecan [6]
| Cell Line | Cancer Type |
| P388 | Murine Leukemia |
| QG-56 | Human Lung Cancer |
Note: Specific IC50 values were not provided in the source, but the compound showed activity against these cell lines.[6]
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).[3][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[4]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Read the luminescence.[3]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Topoisomerase I DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the TOP1-DNA cleavage complex.[3][14]
-
Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) or a 3'-end radiolabeled DNA oligonucleotide as the substrate.
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA substrate with a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).
-
Drug Incubation: Add varying concentrations of this compound to the reaction mixture. Include a "no drug" control and a positive control (e.g., camptothecin).
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS (e.g., 0.5% final concentration) and proteinase K.
-
Analysis:
-
For plasmid DNA: Analyze the DNA topology by agarose (B213101) gel electrophoresis. The conversion of supercoiled DNA to relaxed and nicked DNA indicates topoisomerase I activity, and an increase in the nicked form suggests stabilization of the cleavage complex.
-
For oligonucleotide substrate: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography. The appearance of cleavage products indicates the stabilization of the TOP1-DNA complex.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (4-NH2)-Exatecan, 2495742-21-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (4-NH2)-Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vitro Efficacy: (R)-(4-NH2)-Exatecan vs. SN-38
This guide provides a comparative analysis of the in vitro cytotoxicity of two camptothecin (B557342) derivatives: (R)-(4-NH2)-Exatecan and SN-38, the active metabolite of the widely used chemotherapy drug irinotecan. The comparison is based on experimental data from separate studies, offering insights into their relative potency against various cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and SN-38 in different human cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values were obtained from different studies employing distinct methodologies, which may influence the results.
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.23 | - |
| PANC-1 | Pancreatic Cancer | 0.54 | - |
| HCT-116 | Colon Cancer | 0.28 | 1.9 |
| HT-29 | Colon Cancer | 0.45 | 16.2 |
| SW480 | Colon Cancer | - | 1.8 |
| SW620 | Colon Cancer | - | 2.0 |
| LoVo | Colon Cancer | - | 1.4 |
| A549 | Lung Cancer | 0.31 | - |
| NCI-H460 | Lung Cancer | 0.29 | - |
| MDA-MB-231 | Breast Cancer | 0.21 | - |
| MCF-7 | Breast Cancer | 0.35 | - |
| K562 | Leukemia | 0.25 | - |
| HL-60 | Leukemia | 0.19 | - |
Data for this compound was obtained from a patent application, and data for SN-38 was sourced from a research article. The experimental conditions in each study may have varied.
Experimental Protocols
The methodologies used to determine the cytotoxic activity of each compound are detailed below.
Cytotoxicity Assay for this compound (MTT Assay)
The in vitro cytotoxicity of this compound was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human tumor cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Compound Exposure: The test compound, this compound, was added to the wells at various concentrations.
-
Incubation: The cells were incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were further incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Cytotoxicity Assay for SN-38 (CellTiter-Glo® Luminescent Cell Viability Assay)
The cytotoxic effect of SN-38 was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Colon cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Exposure: The cells were treated with SN-38 at various concentrations.
-
Incubation: The cells were incubated with the compound for 72 hours.
-
Reagent Addition: The plates were equilibrated to room temperature, and 100 µL of the CellTiter-Glo® reagent was added to each well.
-
Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal, which was then measured using a luminometer.
-
IC50 Calculation: The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Experimental and Logical Flows
The following diagrams illustrate the general workflow of a cytotoxicity assay and the logical relationship in the drug efficacy comparison.
Validating the In Vivo Anti-Tumor Efficacy of (R)-(4-NH2)-Exatecan ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with a focus on developing more potent and highly tolerated therapies. Exatecan derivatives, a new generation of topoisomerase I inhibitors, are emerging as promising payloads. This guide provides a comparative analysis of the in vivo anti-tumor activity of ADCs utilizing (R)-(4-NH2)-Exatecan, benchmarking their performance against established alternatives and supported by experimental data.
Executive Summary
This compound is a potent derivative of exatecan, a camptothecin (B557342) analog that functions by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately, apoptotic cell death. When conjugated to a monoclonal antibody targeting a tumor-specific antigen, this compound can be delivered with high precision to cancer cells, maximizing efficacy while minimizing systemic toxicity. Preclinical in vivo studies have demonstrated the significant anti-tumor activity of this compound ADCs, in some cases showing superior efficacy compared to other topoisomerase I inhibitor-based ADCs such as those utilizing deruxtecan (B607063) (DXd).
Comparative In Vivo Efficacy of Exatecan-Based ADCs
The following table summarizes key in vivo data from preclinical studies, comparing the anti-tumor activity of an exatecan-based ADC (Tra-Exa-PSAR10) with the FDA-approved ADC, trastuzumab deruxtecan (DS-8201a).
| ADC | Target | Tumor Model | Animal Model | Dose | Route | Key Findings |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | SCID Mice | 1 mg/kg | Intravenous (single dose) | Outperformed DS-8201a in anti-tumor activity.[1][2][3] |
| Tra-Exa-PSAR10 | HER2 | BT-474 (Breast Cancer) | SCID Mice | 10 mg/kg | Intravenous (single dose) | Induced complete and prolonged tumor remission.[2][4] |
| DS-8201a (Enhertu®) | HER2 | NCI-N87 (Gastric Cancer) | SCID Mice | 1 mg/kg | Intravenous (single dose) | Exhibited lower anti-tumor activity compared to Tra-Exa-PSAR10 in this model.[2] |
| DS-8201a (Enhertu®) | HER2 | BT-474 (Breast Cancer) | SCID Mice | 10 mg/kg | Intravenous (single dose) | Induced complete and prolonged tumor remission.[2][4] |
Mechanism of Action: Topoisomerase I Inhibition
This compound, once internalized into the target cancer cell, is released from the antibody and exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of single-strand breaks induced by the enzyme during DNA replication, leading to the accumulation of DNA damage and the initiation of apoptosis.
Mechanism of this compound ADC action.
Experimental Protocols
A standardized protocol for evaluating the in vivo anti-tumor efficacy of an this compound ADC is outlined below. This protocol is based on methodologies reported in preclinical studies of similar ADCs.
Objective: To assess the anti-tumor activity of an this compound ADC in a tumor xenograft model.
Materials:
-
Test Article: this compound ADC
-
Comparator/Control ADCs: e.g., DS-8201a, vehicle control
-
Cell Line: A relevant cancer cell line expressing the target antigen (e.g., NCI-N87 for HER2-targeted ADCs)
-
Animals: Immunocompromised mice (e.g., SCID or nude mice), typically female, 6-8 weeks old.
-
Reagents: Cell culture media, sterile PBS, Matrigel (optional).
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS, potentially mixed with Matrigel to enhance tumor growth.
-
Subcutaneously implant the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
ADC Administration:
-
Administer the this compound ADC, comparator ADCs, and vehicle control via the specified route (typically intravenous) at the designated dose levels.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Efficacy endpoints include Tumor Growth Inhibition (TGI), tumor regression, and survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between treatment groups.
-
Workflow for in vivo ADC efficacy studies.
Conclusion
The in vivo data for this compound ADCs are highly encouraging, suggesting a potent anti-tumor activity that can surpass existing ADC therapies in certain preclinical models. The superior performance observed in head-to-head comparisons highlights the potential of this payload to contribute to the development of next-generation ADCs with an improved therapeutic index. Further comprehensive in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound ADCs across a broader range of tumor types and to pave the way for clinical translation.
References
A Comparative Guide to Linkers for (R)-(4-NH2)-Exatecan Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of different linker technologies for ADCs utilizing the potent topoisomerase I inhibitor, (R)-(4-NH2)-Exatecan. We present a synthesis of experimental data to objectively compare the performance of various linkers and provide detailed methodologies for key experiments.
Exatecan (B1662903), a derivative of camptothecin (B557342), is a highly potent cytotoxic agent that has shown significant promise as an ADC payload due to its ability to induce a strong "bystander effect," killing neighboring antigen-negative tumor cells.[1][2] However, its inherent hydrophobicity poses challenges in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[1][3] The strategic choice of a linker to connect exatecan to a monoclonal antibody is paramount in overcoming these limitations and optimizing the ADC's stability, efficacy, and safety.[2][4] This guide explores the landscape of linker technologies for exatecan-based ADCs, with a focus on cleavable and non-cleavable linkers, as well as innovative hydrophilic and novel linker platforms.
Comparative Analysis of Linker Technologies
The two primary categories of linkers, cleavable and non-cleavable, are distinguished by their mechanism of payload release.[2] Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment or within the target cell in response to specific triggers, such as low pH or the presence of certain enzymes.[2][5] In contrast, non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[5]
Cleavable Linkers
Cleavable linkers are the most common strategy for controlled payload release in exatecan ADCs.[4]
-
Dipeptide-based Linkers: Sequences like valine-citrulline (VC) and valine-alanine (VA) are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumors.[4][5] This ensures intracellular release of the active exatecan following ADC internalization.[6] The l-Ala-l-Ala sequence has also been shown to offer a good balance of plasma stability and efficient lysosomal cleavage.[6]
-
Hydrazone Linkers: These linkers are acid-labile and are designed to release the payload in the acidic environment of endosomes and lysosomes.[2]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm.[2]
A significant advantage of cleavable linkers, particularly with membrane-permeable payloads like exatecan, is their ability to induce a potent bystander effect, which is crucial for treating heterogeneous tumors.[2]
Non-Cleavable Linkers
While less common for exatecan ADCs, non-cleavable linkers offer the advantage of increased plasma stability, potentially leading to a lower risk of systemic toxicity.[5] The release of the payload-linker-amino acid complex occurs after the degradation of the antibody in the lysosome.[3]
Overcoming Hydrophobicity: The Rise of Hydrophilic Linkers
A major hurdle in the development of exatecan ADCs is the hydrophobicity of both the payload and many traditional linkers, which can lead to aggregation, accelerated plasma clearance, and reduced efficacy.[3][4] To address this, hydrophilic linkers incorporating moieties like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) have been developed.[4][7] These linkers improve the overall physicochemical properties of the ADC, enabling higher drug-to-antibody ratios (DAR) without compromising stability or pharmacokinetic profiles.[4][7] For instance, a polysarcosine-based linker has been shown to generate a homogeneous DAR 8 exatecan ADC with an improved hydrophilic profile and excellent plasma stability.[7][8]
Novel Linker Platforms
Recent innovations have led to the development of novel linker platforms designed to further enhance the therapeutic window of exatecan ADCs.
-
Phosphonamidate-based Linkers: These linkers have demonstrated superior stability in circulation and have been successfully used to construct highly loaded DAR8 exatecan ADCs with excellent solubility and antibody-like pharmacokinetic properties.[3][9]
-
Exo-cleavable Linkers (Exolinkers): This platform modifies the structure of traditional peptide linkers to enhance plasma stability, reduce premature payload release, and allow for higher DARs without significant aggregation.[10][11][12] Exolinker ADCs have shown enhanced antitumor efficacy in vivo compared to traditional ADCs.[11][13]
-
Quaternary Ammonium-based Linkers: These linkers are being explored to combine stability and cleavability for camptothecin-based ADCs.[14]
Quantitative Data Comparison
The following tables summarize the performance of different linker technologies for exatecan ADCs based on published experimental data.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Exatecan ADCs with Different Linkers
| Linker Technology | Antibody Target | Cell Line | IC50 (nM) | Reference |
| Dipeptide (l-Ala-l-Ala) | HER2 | SK-BR-3 | 0.41 ± 0.05 | [6] |
| Polysarcosine-based | HER2 | SK-BR-3 | 0.18 ± 0.04 | [15] |
| Polysarcosine-based | HER2 | NCI-N87 | 0.20 ± 0.05 | [15] |
| Phosphonamidate-based | HER2 | NCI-N87 | ~0.1 | [3] |
| Exo-EVC-Exatecan | HER2 | NCI-N87 | Not specified | [12][16] |
| Trastuzumab-deruxtecan (T-DXd) | HER2 | SK-BR-3 | ~0.05 | [7] |
| Trastuzumab-deruxtecan (T-DXd) | HER2 | NCI-N87 | ~0.17 | [7] |
Table 2: In Vivo Performance of Different Exatecan ADC Linker Technologies
| Linker Technology | Tumor Model | Dose | Outcome | Reference |
| Phosphonamidate-based | Xenograft | Various | Superior in vivo efficacy over four tested dose levels compared to Enhertu. | [3] |
| Polysarcosine-based | NCI-N87 Xenograft | 1 mg/kg | Outperformed the FDA-approved ADC DS-8201a (Enhertu). | [8] |
| Dipeptide (IgG(8)-EXA) | BT-474 Xenograft | Not specified | Strong antitumor activity. | [6] |
| Exo-EVC-Exatecan | Rat models | Not specified | Superior stability and improved pharmacokinetic profile compared to T-DXd. | [12][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of exatecan ADCs.
Synthesis of Exatecan-Linker Construct
A common approach involves the synthesis of a peptide linker followed by its conjugation to exatecan.[1]
-
Peptide Synthesis: Synthesize the desired peptide (e.g., Val-Cit-PAB) using standard solid-phase or solution-phase peptide synthesis methods.
-
Activation: Activate the C-terminus of the peptide for conjugation to the exatecan payload.
-
Conjugation to Exatecan: React the activated peptide with the primary amine of this compound in a suitable solvent (e.g., DMF) in the presence of a coupling agent.
-
Purification: Purify the exatecan-linker construct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
ADC Conjugation (Thiol-maleimide chemistry)
This is a widely used method for conjugating linker-payloads to antibodies.[1][4]
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a reducing agent like TCEP in PBS buffer.
-
Linker-Payload Addition: Add the maleimide-functionalized exatecan-linker to the reduced antibody solution. The reaction is often performed in a buffer containing an organic co-solvent (e.g., DMSO) to improve the solubility of the linker-payload.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specified duration.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Assess aggregation by SEC and purity by SDS-PAGE.[15]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.[1][15]
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the exatecan-ADC, a control ADC, and free exatecan drug. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., MTT or resazurin) to determine the percentage of viable cells.
-
Data Analysis: Measure absorbance or fluorescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Bystander Killing Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[1]
-
Co-culture Setup: Co-culture antigen-positive and antigen-negative cells at a defined ratio.
-
ADC Treatment: Treat the co-culture with the exatecan-ADC.
-
Viability Assessment: After a set incubation period, measure the viability of the antigen-negative cells. A reduction in viability indicates a bystander effect.
In Vivo Efficacy Study in a Xenograft Model
These studies evaluate the anti-tumor activity of the ADC in a living organism.[1][15]
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
ADC Administration: Administer the exatecan-ADC, a vehicle control, and an isotype control ADC to different groups of mice.
-
Tumor Monitoring: Regularly monitor tumor volume and body weight.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy of the ADC.
Pharmacokinetic (PK) Analysis
PK studies assess the absorption, distribution, metabolism, and excretion of the ADC.[1][4]
-
ADC Administration: Administer a single dose of the exatecan-ADC to animals (e.g., rats or mice).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Analysis: Measure the concentration of the ADC in the plasma samples using an appropriate analytical method (e.g., ELISA).
-
Data Analysis: Determine key PK parameters such as clearance, half-life, and area under the curve (AUC).
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of the exatecan payload.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Cross-Reactivity for (R)-(4-NH2)-Exatecan-Based ADCs
A Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies continuously emerging to enhance therapeutic efficacy and minimize off-target toxicities. Among the promising new payloads is (R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor.[1][2][3] This guide provides a comparative analysis of the anticipated cross-reactivity profile of this compound-based ADCs against other topoisomerase I inhibitor-based platforms. Due to the limited publicly available data on ADCs specifically utilizing this compound, this comparison leverages data from closely related exatecan (B1662903) derivatives, such as DXd, to provide a foundational understanding for researchers.
Introduction to this compound and its Role in ADCs
This compound is a derivative of exatecan, a highly potent, water-soluble camptothecin (B557342) analog that inhibits DNA topoisomerase I.[1][4] This enzyme plays a critical role in relieving torsional stress during DNA replication and transcription.[4] By stabilizing the topoisomerase I-DNA covalent complex, exatecan and its derivatives lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[4] The high potency of exatecan makes it an attractive payload for ADCs, aiming to deliver its cytotoxic effects specifically to tumor cells while sparing healthy tissues.[4][5]
The cross-reactivity of an ADC, and therefore its safety profile, is critically dependent on several factors: the specificity of the monoclonal antibody, the stability of the linker in systemic circulation, and the potential for off-target toxicities of the payload itself.
Comparative Performance of Exatecan-Based ADCs
To establish a framework for evaluating this compound-based ADCs, we present preclinical data from well-characterized ADCs that utilize the exatecan derivative DXd as their payload: Trastuzumab Deruxtecan (T-DXd, Enhertu®) and Datopotamab Deruxtecan (Dato-DXd). These are compared with ADCs utilizing SN-38, the active metabolite of irinotecan, another topoisomerase I inhibitor.
| ADC Platform | Antibody Target | Payload | Linker Type | Key Preclinical Findings |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | DXd (Exatecan derivative) | Cleavable (GGFG peptide) | High potency in low HER2-expressing tumors.[6] Strong bystander killing effect.[5][6] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | DXd (Exatecan derivative) | Cleavable (GGFG peptide) | Favorable pharmacokinetic profile with lower clearance and longer half-life compared to some other ADCs.[7] Effective against tumors with resistance to other therapies.[7] |
| Sacituzumab Govitecan (Trodelvy®) | TROP2 | SN-38 | Cleavable (CL2A) | Effective in triple-negative breast cancer.[6] Payload is a substrate for drug efflux pumps like P-gp and ABCG2, which can lead to resistance.[6] |
| Hypothetical this compound ADC | Various | This compound | To be determined | Expected high potency. Exatecan shows lower sensitivity to efflux pumps compared to SN-38 and DXd.[6] Hydrophobicity may require advanced linker technologies to prevent aggregation.[5] |
Table 1: Comparative Preclinical Performance of Topoisomerase I Inhibitor-Based ADCs.
Key Factors Influencing Cross-Reactivity and Off-Target Toxicity
The overall safety and specificity of an ADC are a function of its constituent parts. The following diagram illustrates the interplay of these components in determining potential cross-reactivity.
Caption: Factors influencing ADC cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an ADC's cross-reactivity is essential to predict potential on-target, off-tumor toxicities.[4] Detailed methodologies for key experiments are outlined below.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This assay is a cornerstone for evaluating the binding of an ADC to a panel of normal human tissues to identify potential off-target binding.[8][9]
Protocol:
-
Tissue Preparation: A comprehensive panel of frozen human tissues (typically 37 different tissues) is sectioned.[9]
-
Antibody Incubation: Tissue sections are fixed (e.g., with cold acetone) and endogenous peroxidase activity is blocked. Non-specific binding is blocked using a protein block solution. Sections are then incubated with the this compound-based ADC at various concentrations (e.g., 1-25 µg/mL).[4] A negative control (isotype-matched antibody) and a positive control (unconjugated antibody) are included.[4]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC's antibody component is added. A chromogenic substrate is then applied, leading to a colored precipitate at the site of ADC binding.
-
Analysis: The staining pattern and intensity are evaluated by a pathologist to identify any specific binding to cell types within the various tissues.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines that express the target antigen (on-target) and those that do not (off-target).
Protocol:
-
Cell Seeding: Target-positive and target-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the this compound-based ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload for a period of 3-5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A large difference in IC50 values between target-positive and target-negative cells indicates high specificity.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the extent of premature payload release.[10]
Protocol:
-
Incubation: The this compound-based ADC is incubated in human or animal plasma at 37°C for various time points.[10]
-
Separation: At each time point, the intact ADC is separated from the released payload and other plasma components, often using affinity chromatography or size exclusion chromatography.
-
Quantification: The amount of intact ADC can be quantified by ELISA, while the concentration of the released payload is measured by LC-MS/MS.[10]
-
Analysis: The percentage of intact ADC remaining over time is calculated to determine its plasma half-life.
The following workflow illustrates the general process for evaluating ADC cross-reactivity and efficacy.
Caption: Experimental workflow for ADC evaluation.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, this compound, acts by inhibiting topoisomerase I, a critical enzyme in DNA replication. The following diagram details this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of the Bystander Killing Effect of (R)-(4-NH2)-Exatecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an antibody-drug conjugate (ADC) is increasingly understood to extend beyond its direct action on antigen-positive tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill adjacent antigen-negative cells, is a critical attribute for enhancing anti-tumor activity, especially in heterogeneous tumors. This guide provides a comparative analysis of the in vivo bystander killing effect of (R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor and a derivative of exatecan (B1662903), against other clinically relevant ADC payloads. We present supporting experimental data, detailed protocols for in vivo validation, and visualizations of the underlying mechanisms to inform preclinical and clinical research.
Comparative Analysis of ADC Payloads with Bystander Effects
The ability of an ADC's payload to induce a bystander effect is largely dependent on its physicochemical properties, particularly its membrane permeability. Payloads that can efficiently cross cell membranes after being released in the tumor microenvironment are more likely to exhibit a potent bystander effect. Here, we compare this compound with other topoisomerase I inhibitors and a tubulin inhibitor commonly used in ADCs.
| Payload | Parent ADC Example(s) | Mechanism of Action | Key Properties for Bystander Effect | In Vivo Bystander Effect Evidence |
| This compound / Deruxtecan (B607063) (DXd) | Trastuzumab deruxtecan (Enhertu), Patritumab deruxtecan | Topoisomerase I inhibitor | High membrane permeability of the exatecan derivative payload.[1] | Demonstrated in xenograft models with mixed HER2-positive and HER2-negative cells; significant growth inhibition of HER2-negative tumors was observed.[1][2][3] |
| SN-38 | Sacituzumab govitecan (Trodelvy) | Topoisomerase I inhibitor | Good membrane permeability, though its activity is pH-dependent (active lactone form is more permeable).[4] | Shown to induce bystander killing in co-culture and in vivo models of endometrial and ovarian cancer.[5][6][7] |
| Monomethyl Auristatin E (MMAE) | Brentuximab vedotin (Adcetris), Enfortumab vedotin (Padcev) | Tubulin inhibitor | High membrane permeability.[8] | Potent bystander killing observed in various preclinical models.[8] |
| Monomethyl Auristatin F (MMAF) | Belantamab mafodotin (Blenrep) | Tubulin inhibitor | Low membrane permeability due to a charged carboxyl group, leading to a limited bystander effect.[8] | Fails to mediate significant bystander killing in vivo.[8] |
Experimental Protocols for In Vivo Validation
The gold standard for validating the bystander effect in vivo is the use of admixed tumor xenograft models in immunodeficient mice. This model allows for the direct assessment of the ADC's activity against antigen-negative tumor cells when they are in proximity to antigen-positive cells.
Admixed Tumor Xenograft Model
Objective: To evaluate the in vivo bystander killing effect of an ADC by measuring its ability to inhibit the growth of antigen-negative tumor cells when co-implanted with antigen-positive tumor cells.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Antigen-positive (Ag+) tumor cell line (e.g., HER2-positive NCI-N87)
-
Antigen-negative (Ag-) tumor cell line engineered to express a reporter gene (e.g., HER2-negative MDA-MB-468 expressing luciferase for bioluminescence imaging).[1]
-
ADC of interest (e.g., an ADC with this compound payload)
-
Isotype control ADC
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture Ag+ and Ag- cell lines under standard conditions. On the day of inoculation, harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Inoculation: Prepare a mixed cell suspension containing a defined ratio of Ag+ and Ag- cells (e.g., 1:1 or 1:3). Subcutaneously inject the cell mixture into the flanks of the immunodeficient mice.[9]
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor growth regularly using caliper measurements.
-
ADC Administration: Once tumors have reached the desired size, randomize the mice into treatment groups (ADC, isotype control, vehicle). Administer the treatments intravenously (i.v.) at the predetermined dose and schedule.
-
Bioluminescence Imaging: To specifically monitor the growth of the Ag- cell population, perform bioluminescence imaging at regular intervals after ADC administration.[1] This allows for the direct quantification of the bystander effect.
-
Data Analysis: Compare the bioluminescence signal and overall tumor volume in the ADC-treated group to the control groups. A significant reduction in the bioluminescence signal from the Ag- cells in the ADC-treated group is indicative of a potent bystander effect.[1]
Signaling Pathways and Mechanisms
The bystander effect of ADCs with topoisomerase I inhibitor payloads like this compound is a multi-step process that relies on the efficient release and diffusion of the cytotoxic agent.
Caption: Mechanism of this compound Bystander Killing Effect.
The experimental workflow for validating the in vivo bystander effect is a systematic process that integrates in vitro characterization with in vivo tumor models.
Caption: Workflow for In Vivo Bystander Effect Validation.
References
- 1. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Exatecan Derivatives
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key derivatives of Exatecan (B1662903), a potent topoisomerase I inhibitor used in oncology research and development. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Exatecan and its derivatives, including Diflomotecan, Gimatecan, and Karenitecin (B1684462). These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which in turn influence their efficacy and toxicity profiles.
| Derivative | Administration Route | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd or Vss) | Bioavailability (F) | Key Findings & Citation |
| Exatecan Mesylate | IV Infusion (24-hour) | ~14 | ~3 L/h | ~40 L | N/A | Linear pharmacokinetic profile. Dose-limiting toxicity is granulocytopenia.[1] |
| IV Infusion (21-day) | 11.27 (median) | 1.39 L/h/m² | 39.66 L | N/A | Dose-proportional pharmacokinetics.[2] | |
| IV Infusion (30-min, weekly) | ~8 | 2 L/h/m² | N/A | N/A | Linear increase in AUC and Cmax with dose.[3] | |
| IV Infusion (30-min, every 3 weeks) | N/A | 2.1 ± 1.1 L/h/m² (total drug) | N/A | N/A | Linear and moderately variable pharmacokinetics.[3] | |
| Diflomotecan | Oral | N/A | N/A | N/A | 72.24% (± 59.2%) | High but variable oral bioavailability. Linear pharmacokinetics.[4] |
| IV Infusion (20-min, daily for 5 days) | N/A | N/A | N/A | N/A | Wide interpatient variability in pharmacokinetics.[4][5] | |
| Gimatecan | Oral | 77 ± 37 | N/A | N/A | N/A | Very long apparent biological half-life. Exists in plasma almost entirely as the active lactone form.[6][7] |
| Oral (daily for 5 days) | 57 ± 22 | 1.2 ± 0.9 L/h (Apparent) | N/A | N/A | Long terminal half-life. Enzyme-inducing antiseizure drugs significantly increase clearance. | |
| Karenitecin (Cositecan) | IV Infusion (60-min, daily for 5 days) | 13.2 ± 4.1 | 10.2 ± 3.5 L/h/m² | 136 ± 41 L/m² | N/A | Clearance is significantly enhanced by concurrent administration of enzyme-inducing antiseizure drugs.[8] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through various clinical studies. Below are detailed methodologies for the key experiments cited.
Pharmacokinetic Analysis of Exatecan Mesylate (24-hour IV Infusion)
-
Study Design: A Phase I dose-escalation study was conducted in patients with advanced solid tumors.[1]
-
Drug Administration: Exatecan mesylate was administered as a 24-hour continuous intravenous infusion every 3 weeks. The starting dose was 0.15 mg/m².[9]
-
Sample Collection: Blood samples were collected to characterize the plasma pharmacokinetics of Exatecan.
-
Analytical Method: Plasma concentrations of Exatecan were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including plasma clearance, total volume of distribution, and terminal elimination half-life.[9] A linear two-compartment model has also been used to fit the data in other studies.[10][11]
Pharmacokinetic Analysis of Oral Diflomotecan
-
Study Design: A Phase I clinical trial was conducted to assess the feasibility, maximum-tolerated dose, bioavailability, and pharmacokinetics of oral Diflomotecan in adult patients with solid tumors.[4]
-
Drug Administration: To determine absolute bioavailability, an initial intravenous bolus of Diflomotecan was administered. Subsequently, patients received oral Diflomotecan once daily for 5 consecutive days, with the cycle repeated every 3 weeks.[4]
-
Sample Collection: Plasma samples were collected at various time points to measure the concentrations of Diflomotecan and its open lactone form (BN80942).[4]
-
Analytical Method: Plasma concentrations were quantified using a validated chromatographic method.
-
Pharmacokinetic Analysis: Oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from the initial intravenous bolus.[4]
Pharmacokinetic Analysis of Oral Gimatecan
-
Study Design: A Phase I study was conducted in patients with advanced solid tumors.[6]
-
Drug Administration: Gimatecan was administered orally once a week for 3 weeks.
-
Sample Collection: Plasma samples were collected to characterize the pharmacokinetics of the drug.
-
Analytical Method: Total Gimatecan (intact lactone + carboxylate forms) was measured in plasma by HPLC with fluorescence detection.[7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated by non-compartmental methods.
Pharmacokinetic Analysis of Karenitecin (60-min IV Infusion)
-
Study Design: A Phase I clinical trial was conducted in adults with recurrent malignant glioma, with patients stratified by the use of enzyme-inducing antiseizure drugs (EIASDs).[8]
-
Drug Administration: Karenitecin was administered as a 60-minute intravenous infusion daily for 5 consecutive days every 3 weeks.[8]
-
Sample Collection: Plasma samples were collected for pharmacokinetic analysis on the first day of dosing.
-
Analytical Method: A validated analytical method was used to determine plasma concentrations of Karenitecin.
-
Pharmacokinetic Analysis: The total body clearance of Karenitecin was determined, and the effect of concurrent EIASD administration was evaluated.[8]
Visualizations
The following diagrams illustrate the mechanism of action of Exatecan derivatives and a typical experimental workflow for their pharmacokinetic analysis.
Mechanism of Action of Exatecan Derivatives
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. A multicentre phase I and pharmacokinetic study of BN80915 (diflomotecan) administered daily as a 20-min intravenous infusion for 5 days every 3 weeks to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of the new oral camptothecin gimatecan: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for (R)-(4-NH2)-Exatecan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Exatecan and its derivatives, with a specific focus on providing a framework for the validation of methods for (R)-(4-NH2)-Exatecan. This compound is a critical derivative of Exatecan, a potent topoisomerase I inhibitor, and is utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, drug development, and quality control.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for Exatecan and its prodrugs. The principles and methodologies presented here can be readily adapted for the validation of analytical methods for this compound. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice between HPLC and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the biological matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the analyte's affinity to the stationary and mobile phases, with detection typically by UV or fluorescence. | Separation by HPLC followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity. |
| Sensitivity | Generally lower than LC-MS/MS. Limits of quantitation are typically in the low ng/mL range (e.g., 3 ng/mL for Exatecan in plasma).[4][5] | High sensitivity with lower limits of quantification, often in the sub-ng/mL to low ng/mL range (e.g., 0.5 ng/mL for Exatecan in rat plasma).[6] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds in complex matrices. | Excellent selectivity due to the specific mass-to-charge ratio monitoring of the parent and daughter ions.[6] |
| Linearity Range | Typically narrower. For example, a linear range of 3 to 500 ng/mL has been reported for Exatecan.[4][5] | Wider linear range, for instance, 0.5–2000 ng/mL for Exatecan.[6] |
| Sample Preparation | Often requires more extensive cleanup, such as solid-phase extraction (SPE), to remove interfering substances.[4][5] | Can often utilize simpler sample preparation techniques like protein precipitation.[6] |
| Instrumentation | Widely available and less complex than LC-MS/MS systems. | More specialized and expensive instrumentation required. |
| Validation Parameters | Validation should demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8] | Validation includes all HPLC parameters, plus assessment of matrix effects and the use of a suitable internal standard, often a deuterated form of the analyte like (4-NH2)-Exatecan-d5.[9] |
Experimental Protocols
Below are representative experimental protocols for HPLC and LC-MS/MS methods that can be adapted for the quantification of this compound.
Representative HPLC Method Protocol
This protocol is based on a validated method for the determination of Exatecan in mouse plasma.[4][5]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
Representative LC-MS/MS Method Protocol
This protocol is based on a validated method for the simultaneous determination of Exatecan and its prodrug in rat plasma.[6]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitation agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 column (2.1 × 50 mm, 3.5 μm).[6]
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
Method Validation Data
The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods for Exatecan quantification. These serve as a benchmark for the validation of a method for this compound.
Table 1: HPLC Method Validation Parameters for Exatecan[4][5]
| Parameter | Result |
| Linearity Range | 3 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 3 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Validation Parameters for Exatecan[6]
| Parameter | Result |
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | Within ±15% |
| Inter-day Precision (%RSD) | Within ±15% |
| Accuracy | Within ±15% |
| Extraction Recovery | > 88.0 %[11] |
| Matrix Effect | < 9.1 %[11] |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the workflows for sample preparation and analysis using both HPLC and LC-MS/MS.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Performance Liquid Chromatographic Analysis of Lactone and Hydroxy Acid of New Antitumor Drug, DX-8951 (Exatecan), in Mouse Plasma [jstage.jst.go.jp]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. [PDF] Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-(4-NH2)-Exatecan: A Guide for Laboratory Professionals
(R)-(4-NH2)-Exatecan, a potent topoisomerase I inhibitor and a derivative of Exatecan, requires stringent disposal procedures due to its cytotoxic nature. [1][2] As a compound used in the synthesis of antibody-drug conjugates (ADCs) for cancer research, its handling and disposal must prioritize the safety of laboratory personnel and the environment.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound and contaminated materials, based on available safety data sheets for the compound and its analogs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a chemical fume hood.[3][4] The known hazards associated with Exatecan mesylate, a closely related compound, include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles with side-shields.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][5]
-
Body Protection: A lab coat or other impervious clothing.[3][4]
-
Respiratory Protection: For handling the powder form or when dust formation is possible, a NIOSH (US) or CEN (EU) approved respirator is necessary.[5]
An emergency eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[6]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [4][6]
-
Segregation of Waste: All waste streams containing this compound must be meticulously segregated from non-hazardous waste. This includes:
-
Waste Collection:
-
Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[3][7]
-
Professional Disposal: The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified professional waste disposal company.[5][6] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
Quantitative Data
Publicly available safety data sheets for this compound and its analogs do not provide specific quantitative data regarding its environmental fate, stability, or reactivity pertinent to disposal. The primary guidance is based on its known biological activity and toxicological profile.
| Parameter | Data | Source |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [5][8] |
| Skin Irritation | Category 2 (Causes skin irritation) | [5] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [5] |
| Respiratory Irritation | May cause respiratory irritation | [5] |
Experimental Protocols
Specific, detailed experimental protocols for the chemical degradation or inactivation of this compound prior to disposal are not provided in the available safety literature. The universally recommended procedure is collection and subsequent destruction by a licensed hazardous waste disposal service.[4][5][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4-NH2)-Exatecan, 2495742-21-5 | BroadPharm [broadpharm.com]
- 3. targetmol.com [targetmol.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
